1H and 13C NMR chemical shift assignments for methyl 2,4,6-trimethyl-3-nitrobenzoate
An in-depth technical guide to the structural elucidation of methyl 2,4,6-trimethyl-3-nitrobenzoate, focusing on the causality of chemical shifts, advanced 2D NMR workflows, and the physical chemistry driving these obser...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide to the structural elucidation of methyl 2,4,6-trimethyl-3-nitrobenzoate, focusing on the causality of chemical shifts, advanced 2D NMR workflows, and the physical chemistry driving these observations.
Structural Elucidation of Methyl 2,4,6-trimethyl-3-nitrobenzoate: A Comprehensive Guide to
1
H and
13
C NMR Assignments
Executive Summary & Molecular Architecture
Methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS: 250650-97-6)[1] is a highly congested aromatic ester frequently utilized as an advanced model for teaching and validating multi-dimensional Nuclear Magnetic Resonance (NMR) techniques. The parent compound, methyl mesitoate, possesses a local
C2v
symmetry that simplifies its NMR spectra. However, the introduction of a strongly electron-withdrawing nitro group (
−NO2
) at the C3 position completely breaks this symmetry.
This loss of symmetry, combined with severe steric crowding, results in a complex electronic environment where inductive effects (
−I
), resonance effects (
−M
), and steric compression dictate the chemical shifts. As a Senior Application Scientist, I approach the assignment of this molecule not by rote memorization of shift tables, but by mapping the physical causality of the molecule's microenvironments to the resulting spectral data[2].
Experimental Workflow & Protocol Design
To achieve unambiguous assignments, a self-validating system of 1D and 2D NMR experiments is required. Relying solely on 1D
1
H NMR is insufficient due to the overlapping nature of the aliphatic methyl singlets.
Step-by-Step Acquisition Methodology
Sample Preparation: Dissolve 15–20 mg of highly purified methyl 2,4,6-trimethyl-3-nitrobenzoate in 0.6 mL of deuterated chloroform (
CDCl3
). Add 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.00 ppm).
Probe Tuning and Matching: Insert the 5 mm NMR tube into a high-field spectrometer (e.g., 500 MHz or 600 MHz). Tune and match the probe to both
1
H and
13
C frequencies to maximize the signal-to-noise (S/N) ratio and ensure accurate 90° pulse widths.
Shimming: Perform advanced gradient shimming (Z1–Z5) to achieve a highly homogeneous magnetic field. The TMS peak width at half-height must be < 1.0 Hz to resolve fine long-range couplings.
1D
1
H NMR Acquisition: Execute a standard 1D proton sequence. Accumulate 16 scans with a relaxation delay (
D1
) of 2.0 seconds to ensure the quantitative integration of the three distinct aromatic methyl groups.
1D
13
C NMR Acquisition: Execute a proton-decoupled
13
C sequence. Accumulate 512–1024 scans with a
D1
of 2.0 seconds to capture the quaternary carbons, which suffer from long
T1
relaxation times.
2D HSQC & HMBC Acquisition: Run a multiplicity-edited HSQC to correlate directly bonded
1
H-
13
C pairs. Follow this with an HMBC sequence optimized for long-range couplings (
nJCH=8
Hz) to map the quaternary carbon framework[3].
Workflow for the multi-dimensional NMR structural elucidation process.
1
H NMR Chemical Shift Assignments & Causality
In the
1
H NMR spectrum, the loss of symmetry transforms the single six-proton aromatic methyl resonance of the parent mesitoate into three distinct three-proton singlets. The causality of their chemical shifts is governed by their proximity to the electron-withdrawing ester and nitro groups.
Position
Predicted Shift (ppm)
Multiplicity
Integration
Assignment Rationale & Causality
C5-H
7.05
Singlet (s)
1H
Deshielded by the meta-nitro and meta-ester groups; shielded slightly by the two ortho-methyl groups.
-OCH
3
3.92
Singlet (s)
3H
Typical resonance for a methyl ester methoxy group.
C2-CH
3
2.45
Singlet (s)
3H
Most deshielded: Locked directly between two strong EWGs (
−NO2
and
−COOCH3
).
C4-CH
3
2.38
Singlet (s)
3H
Deshielded by the ortho-nitro group, but lacks the secondary deshielding of the ester.
C6-CH
3
2.31
Singlet (s)
3H
Least deshielded: Adjacent to the ester and the C5 proton; furthest from the nitro group's inductive pull.
13
C NMR and 2D HMBC Logic
While
1
H NMR relies heavily on inductive deshielding,
13
C NMR is profoundly sensitive to steric compression . When bulky groups are forced into close spatial proximity (such as the C2-methyl group squeezed between the ester and nitro groups), the electron clouds of the C-H bonds are polarized. This steric compression paradoxically shields the carbon nucleus, pushing its resonance upfield[2].
Position
Predicted Shift (ppm)
Type
Assignment Rationale & Causality
C=O
168.5
Cq
Carbonyl ester carbon.
C3
150.2
Cq
Highly deshielded; directly attached to the strongly electronegative
−NO2
group.
C6
136.2
Cq
Aromatic quaternary carbon ortho to the ester.
C1
135.4
Cq
Aromatic quaternary carbon attached to the ester group.
C4
131.0
Cq
Aromatic quaternary carbon ortho to the nitro group.
C5
130.5
CH
Aromatic methine carbon; unambiguously confirmed via HSQC.
C2
128.5
Cq
Sterically compressed quaternary carbon between the ester and nitro groups.
-OCH
3
52.4
CH
3
Ester methoxy carbon.
C6-CH
3
19.5
CH
3
Least sterically compressed methyl carbon.
C4-CH
3
17.2
CH
3
Compressed by the adjacent nitro group.
C2-CH
3
15.1
CH
3
Most sterically compressed: Pushed significantly upfield due to extreme crowding between
−NO2
and
−COOCH3
.
The Self-Validating HMBC Protocol
To ensure absolute trustworthiness in the assignment of the three aliphatic methyls, we rely on Heteronuclear Multiple Bond Correlation (HMBC)[3]. HMBC visualizes long-range (
2J
and
3J
) couplings between protons and carbons.
By analyzing the
3JCH
correlations from the methyl protons to the aromatic quaternary carbons, we create a closed logical loop that self-validates the assignment:
The C2-methyl protons (2.45 ppm) will show
3J
correlations to C1 (135.4 ppm) and C3 (150.2 ppm).
The C4-methyl protons (2.38 ppm) will show
3J
correlations to C3 (150.2 ppm) and C5 (130.5 ppm).
The C6-methyl protons (2.31 ppm) will show
3J
correlations to C1 (135.4 ppm) and C5 (130.5 ppm).
HMBC logical correlation map utilized to unambiguously assign the three methyl groups.
Conclusion
The structural elucidation of methyl 2,4,6-trimethyl-3-nitrobenzoate perfectly illustrates the interplay between electronic deshielding in
1
H NMR and steric compression in
13
C NMR. By deploying a rigorously structured 2D NMR workflow, researchers can move beyond empirical guessing and utilize HMBC connectivity networks to establish a mathematically sound, self-validating proof of molecular structure.
Silverstein, Robert M., Webster, Francis X., Kiemle, David J. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. URL:[Link][2]
Structural Elucidation of Methyl 2,4,6-trimethyl-3-nitrobenzoate: A Comprehensive Guide to X-ray Crystallography of Sterically Hindered Nitroaromatics
Executive Summary The structural characterization of heavily substituted aromatic systems presents unique challenges in both crystallization and crystallographic refinement. Methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS: 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural characterization of heavily substituted aromatic systems presents unique challenges in both crystallization and crystallographic refinement. Methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS: 250650-97-6) [1] serves as an exceptional model for studying extreme steric hindrance. With a central benzene ring fully substituted at five of its six positions, the molecule experiences severe intramolecular repulsive forces. This technical guide provides a rigorous, self-validating workflow for the X-ray crystallographic analysis of this compound, detailing the causality behind experimental choices and the mechanistic interpretation of the resulting diffraction data.
Mechanistic Basis of Steric Hindrance
In methyl 2,4,6-trimethyl-3-nitrobenzoate, the spatial arrangement of functional groups dictates the molecule's 3D conformation. The presence of bulky methyl groups at the ortho positions relative to both the ester and nitro groups creates a dual-steric clash.
The Nitro Twist: The nitro group at C3 is flanked by methyl groups at C2 and C4. To minimize the severe electrostatic and steric repulsion between the oxygen atoms of the nitro group and the adjacent methyl protons, the nitro group is forced to rotate significantly out of the aromatic plane [2].
The Ester Twist: Similarly, the methyl ester group at C1 is flanked by methyl groups at C2 and C6, forcing a secondary out-of-plane rotation.
This dual twisting fundamentally disrupts the
π
-conjugation of the aromatic system, altering the molecule's electronic properties and crystal packing behavior.
Steric clash mechanisms driving out-of-plane functional group twisting.
Experimental Methodologies
To obtain high-resolution structural data, the experimental protocol must be designed to suppress thermal motion and ensure high crystal quality. Every step in the following workflows acts as a self-validating checkpoint.
Protocol 1: Single Crystal Growth via Vapor Diffusion
Because sterically hindered molecules often struggle to form tightly packed crystal lattices, slow, controlled nucleation is required.
Solvent Selection: Dissolve 50 mg of methyl 2,4,6-trimethyl-3-nitrobenzoate in 1 mL of dichloromethane (DCM) in a 4 mL inner glass vial. Causality: DCM acts as a highly volatile "good" solvent, ensuring complete dissolution without introducing hydrogen-bonding competitors.
Anti-Solvent Addition: Place the inner vial inside a 20 mL outer vial containing 5 mL of n-hexane (anti-solvent).
Diffusion Chamber: Seal the outer vial tightly with a PTFE-lined cap. Causality: The volatile DCM slowly evaporates while hexane vapors diffuse into the inner vial. This gradual lowering of solubility promotes controlled nucleation rather than rapid precipitation, yielding diffraction-quality single crystals.
Validation: After 3–5 days, inspect the vial under polarized light. The presence of sharp extinction under cross-polarizers validates the single-crystal nature of the harvested blocks.
Protocol 2: X-ray Diffraction and Data Collection
Mounting: Coat a suitable crystal (e.g., 0.2 × 0.2 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The oil prevents atmospheric degradation and acts as a cryoprotectant to prevent ice ring formation during rapid cooling.
Data Collection: Transfer the loop to a diffractometer equipped with a Mo K
α
X-ray source (
λ=0.71073
Å). Cool the crystal to 100 K using a nitrogen cryostream. Causality: Low temperature minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate resolution of the highly mobile twisted nitro and ester geometries.
Integration & Self-Validation: Process the raw diffraction frames using integration software (e.g., APEX/SAINT). Evaluate the internal agreement factor (
Rint
). An
Rint<0.05
self-validates the dataset's high quality, confirming that the crystal is not twinned and the data is suitable for structure solution.
Step-by-step X-ray crystallography workflow for small molecule structure determination.
Data Processing, Solution, and Refinement
Once the raw data is integrated, the phase problem must be solved and the structural model refined. This is achieved using the SHELX suite of programs [4], typically operated through the Olex2 graphical user interface [3].
Structure Solution: Solve the structure using the dual-space algorithm in SHELXT. This algorithm rapidly assigns initial electron density peaks to the heavy atoms (C, N, O).
Anisotropic Refinement: Refine the structure using full-matrix least-squares on
F2
via SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms. Causality: Anisotropic refinement models the directional thermal motion of the atoms, which is critical for accurately modeling the "wobble" of the sterically unconstrained oxygen atoms in the nitro group.
Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model (e.g.,
Uiso(H)=1.2Ueq(C)
for aromatic/methylene protons, and
1.5Ueq(C)
for methyl protons).
Convergence Validation: Continue refinement cycles until the shift/error ratio is
<0.001
. A final
R1
value of
<0.05
and a goodness-of-fit (GooF) near 1.0 validates the accuracy of the structural model.
Quantitative Structural Data
The following tables summarize the representative crystallographic parameters and key geometric features expected for methyl 2,4,6-trimethyl-3-nitrobenzoate, derived from the standard behavior of sterically hindered nitromesitylene derivatives.
Table 1: Representative Crystallographic Data and Refinement Parameters
Parameter
Value
Chemical formula
C₁₁H₁₃NO₄
Formula weight
223.23 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo K
α
)
Crystal system
Monoclinic
Space group
P2₁/c
Volume
~ 1150 ų
Z (Molecules per unit cell)
4
Calculated density
1.289 g/cm³
Absorption coefficient (
μ
)
0.102 mm⁻¹
Final
R
indexes [
I>2σ(I)
]
R1≈0.045
,
wR2≈0.112
Goodness-of-fit on
F2
1.045
Table 2: Key Torsion Angles (Evidence of Steric Twist)
Structural Feature
Expected Torsion Angle (°)
Mechanistic Consequence
C(2)-C(3)-N(1)-O(1)
65.0° – 75.0°
Severe disruption of nitro-
π
conjugation.
C(6)-C(1)-C(7)-O(3)
55.0° – 65.0°
Disruption of ester-
π
conjugation.
C(3)-N(1)-O(1/2)
~ 120.0°
Preservation of local trigonal planar geometry at the nitrogen atom.
Conclusion
The X-ray crystallographic analysis of methyl 2,4,6-trimethyl-3-nitrobenzoate highlights the profound impact of steric hindrance on molecular geometry. By utilizing low-temperature data collection and rigorous anisotropic refinement via Olex2/SHELXL, researchers can accurately quantify the out-of-plane twisting of both the nitro and ester groups. This structural data is critical for downstream applications in drug development and materials science, where the 3D conformation of a molecule directly dictates its binding affinity and reactivity.
References
OLEX2: A complete structure solution, refinement and analysis program
Journal of Applied Crystallography (via Semantic Scholar)[Link]
SHELXL: A Comprehensive Review
ResearchGate
[Link]
Foundational
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for Methyl 2,4,6-trimethyl-3-nitrobenzoate
This technical guide provides a comprehensive analysis of the expected Infrared (IR) spectroscopic absorption bands for methyl 2,4,6-trimethyl-3-nitrobenzoate. Designed for researchers, scientists, and professionals in d...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of the expected Infrared (IR) spectroscopic absorption bands for methyl 2,4,6-trimethyl-3-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the vibrational spectroscopy of the molecule, explaining the causal relationships between its structure and its IR spectrum. By grounding our analysis in established spectroscopic principles, we aim to provide a self-validating framework for spectral interpretation.
Introduction: The Role of IR Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of a molecule.[1][2] When a sample is irradiated with infrared light, its constituent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate more vigorously.[1] An IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint." This fingerprint allows for the identification of functional groups, providing critical insights into the molecular architecture of a compound.[1][3]
The subject of this guide, methyl 2,4,6-trimethyl-3-nitrobenzoate, is a polysubstituted aromatic compound featuring a confluence of distinct functional groups. Its IR spectrum is a composite of the vibrations from the ester, nitro, and trimethyl-substituted benzene moieties. Understanding these individual contributions is key to a complete structural elucidation.
Molecular Structure and Key Functional Groups
To interpret the IR spectrum, we must first analyze the molecule's structure. Methyl 2,4,6-trimethyl-3-nitrobenzoate possesses several key functionalities that will give rise to characteristic absorption bands.
Caption: Molecular structure of methyl 2,4,6-trimethyl-3-nitrobenzoate.
Detailed Analysis of IR Absorption Bands
The spectrum of this molecule can be deconstructed by analyzing the contributions from each functional group.
The Aromatic Ester Group Vibrations
Aromatic esters characteristically display a pattern of three intense peaks, often referred to as the "Rule of Three".[4][5]
C=O (Carbonyl) Stretch: This is typically the most intense and easily identifiable peak in the spectrum. For aromatic esters, this band is found between 1730-1715 cm⁻¹ .[4][6] The conjugation of the carbonyl group with the π-system of the benzene ring lowers its bond order, shifting the absorption to a lower frequency compared to saturated esters (which absorb at 1750-1735 cm⁻¹).[4][6][7][8] However, the presence of two ortho-methyl groups introduces significant steric hindrance. This may force the ester group slightly out of the plane of the aromatic ring, reducing conjugation and potentially shifting the C=O band to a slightly higher wavenumber within the expected range.
C-C-O Asymmetric Stretch: This intense absorption arises from the stretching of the bond system connecting the carbonyl carbon to the ester oxygen. For aromatic esters, it is typically observed in the 1310-1250 cm⁻¹ region.[4][7]
O-C-C Asymmetric Stretch: The third strong band corresponds to the stretching of the ester oxygen-methyl carbon bond system. It is found in the 1130-1100 cm⁻¹ range.[4]
The Nitro Group (NO₂) Vibrations
The nitro group is one of the most strongly absorbing functional groups in IR spectroscopy, giving rise to two very intense and characteristic bands due to the large change in dipole moment during vibration.[9]
Asymmetric NO₂ Stretch (ν_as): This is a very strong absorption found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[10][11][12] This band results from the two N-O bonds stretching out of phase with each other.[9][13] Conjugation with the aromatic ring typically lowers this frequency compared to aliphatic nitro compounds.[10][11][12]
Symmetric NO₂ Stretch (ν_s): This is another strong absorption, appearing in the 1360-1290 cm⁻¹ range.[10][12] It corresponds to the in-phase stretching of the N-O bonds. In aromatic nitro compounds, the symmetric and asymmetric stretching bands often have comparable intensities.[9][11]
Similar to the ester group, steric hindrance from the adjacent methyl groups at positions 2 and 4 may twist the nitro group out of the ring's plane. This would disrupt conjugation, potentially causing both the asymmetric and symmetric NO₂ bands to shift to higher wavenumbers, closer to the values seen in aliphatic nitro compounds.
The Aromatic Ring Vibrations
The pentasubstituted benzene ring gives rise to several characteristic absorptions.
Aromatic C-H Stretch: The stretching of the C-H bond on the aromatic ring results in weak to medium absorption bands appearing at wavenumbers just above 3000 cm⁻¹. The typical range is 3100-3000 cm⁻¹ .[14][15][16][17] Since there is only one such bond in the molecule, this peak is expected to be weak.
C=C In-Ring Stretches: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of bands of variable intensity in the 1620-1450 cm⁻¹ region.[15][18] Often, two distinct bands are visible near 1600 cm⁻¹ and 1500 cm⁻¹ .[14][17][19]
C-H Out-of-Plane (OOP) Bending: These strong absorptions, found in the 900-675 cm⁻¹ region, are highly characteristic of the substitution pattern on the benzene ring.[14][18] For a pentasubstituted ring with a single isolated hydrogen, a strong band is expected in the 900-850 cm⁻¹ region. However, the exact position can be difficult to predict with certainty due to the complex interaction of the substituents.[20]
Overtone/Combination Bands: A pattern of weak bands is often observed in the 2000-1665 cm⁻¹ region. The specific pattern of these weak absorptions is also highly indicative of the ring's substitution pattern.[14][15][18]
Aliphatic C-H Vibrations (Methyl Groups)
The molecule contains four methyl (CH₃) groups: three attached to the ring and one in the ester moiety. These will produce characteristic aliphatic C-H absorption bands.
Asymmetric CH₃ Stretch: Expected around 2960-2950 cm⁻¹ .[15][21]
Symmetric CH₃ Stretch: Expected around 2870-2860 cm⁻¹ .[15][21]
C-H Bending (Deformations):
Asymmetric CH₃ Bend: A medium intensity band is expected around 1460-1440 cm⁻¹ .[21] This may overlap with the aromatic C=C stretching bands.
Symmetric CH₃ Bend (Umbrella Mode): A characteristic medium intensity band should appear in the 1385-1370 cm⁻¹ region.[21] This band is often sharp and can be a useful diagnostic tool for the presence of methyl groups.
Summary of Expected Absorption Bands
The following table summarizes the principal IR absorption bands anticipated for methyl 2,4,6-trimethyl-3-nitrobenzoate.
Frequency Range (cm⁻¹)
Intensity
Vibrational Mode
Functional Group Assignment
3100 - 3000
Weak-Medium
C-H Stretch
Aromatic C-H
2960 - 2860
Medium
C-H Stretches (Asymmetric & Symmetric)
Aliphatic CH₃
1730 - 1715
Strong, Sharp
C=O Stretch
Aromatic Ester
1620 - 1585
Medium-Strong
C=C In-Ring Stretch
Aromatic Ring
1550 - 1475
Very Strong
Asymmetric NO₂ Stretch
Nitro Group
1500 - 1440
Medium-Strong
C=C In-Ring Stretch / Asymmetric CH₃ Bend
Aromatic Ring / Aliphatic CH₃
1385 - 1370
Medium
Symmetric CH₃ Bend (Umbrella)
Aliphatic CH₃
1360 - 1290
Very Strong
Symmetric NO₂ Stretch
Nitro Group
1310 - 1250
Strong
C-C-O Asymmetric Stretch
Aromatic Ester
1130 - 1100
Strong
O-C-C Asymmetric Stretch
Aromatic Ester
900 - 850
Strong
C-H Out-of-Plane Bend
Aromatic Ring (1 isolated H)
Standard Experimental Protocol: KBr Pellet Method
To obtain a high-quality IR spectrum of a solid sample like methyl 2,4,6-trimethyl-3-nitrobenzoate, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.
Sample Preparation: Grind 1-2 mg of the crystalline sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. The goal is to create a fine, homogeneous powder.
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Data Processing: The resulting spectrum of transmittance vs. wavenumber is then processed and analyzed.
Logical Workflow for Spectral Interpretation
The interpretation of the spectrum should follow a systematic approach, starting from the most diagnostic regions.
Caption: Workflow for the IR spectral analysis of the target molecule.
Conclusion
The infrared spectrum of methyl 2,4,6-trimethyl-3-nitrobenzoate is rich with information, defined by a series of highly characteristic absorption bands. The most prominent features are the very strong stretches of the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the strong carbonyl stretch of the aromatic ester (around 1730-1715 cm⁻¹). These, combined with the absorptions from the aromatic ring and the multiple methyl groups, provide a robust spectroscopic signature for the unambiguous identification and structural verification of the molecule. The potential for sterically induced shifts in the ester and nitro group frequencies remains a key point for consideration during detailed spectral analysis.
References
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy. [Link]
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry & Biochemistry. [Link]
Anonymous. (n.d.). Infrared spectra of aromatic rings. Chemistry Student. [Link]
Anonymous. (n.d.). Infrared of nitro compounds. Chemistry Student. [Link]
Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day. [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Department of Chemistry. [Link]
UKEssays. (2018). C-H Bending Vibrations of Benzene Rings. [Link]
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Steric hindrance effects in methyl 2,4,6-trimethyl-3-nitrobenzoate derivatives
An In-Depth Technical Guide to Steric Hindrance Effects in Methyl 2,4,6-Trimethyl-3-Nitrobenzoate Derivatives Abstract This technical guide provides a comprehensive exploration of the profound steric hindrance effects ob...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Steric Hindrance Effects in Methyl 2,4,6-Trimethyl-3-Nitrobenzoate Derivatives
Abstract
This technical guide provides a comprehensive exploration of the profound steric hindrance effects observed in methyl 2,4,6-trimethyl-3-nitrobenzoate and its derivatives. This class of molecules serves as an exemplary case study in understanding how severe steric congestion dictates molecular conformation, chemical reactivity, and spectroscopic properties. We will delve into the synthetic challenges, detailed conformational analysis, the dramatic impact on reaction kinetics, particularly in ester hydrolysis, and potential applications for these sterically encumbered systems. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with the principles of molecular design and reactivity.
Introduction: The Principle of Steric Hindrance in Aromatic Systems
Steric hindrance is a fundamental concept in chemistry, describing the influence of the spatial arrangement of atoms on the reactivity and properties of a molecule.[1] It arises from the repulsion between the electron clouds of non-bonded atoms or groups that are in close proximity.[2] In aromatic systems, the substitution pattern on the ring can lead to significant steric strain, forcing substituents to adopt conformations that minimize these repulsive interactions.
Methyl 2,4,6-trimethyl-3-nitrobenzoate is a canonical example of extreme steric hindrance. The benzene ring is substituted with five groups: three methyl groups, a nitro group (-NO₂), and a methyl ester group (-COOCH₃). The presence of two methyl groups in the ortho positions (2 and 6) relative to the ester functionality, and another methyl group adjacent to the nitro group, creates a highly crowded environment. This congestion is the primary determinant of the molecule's unique chemical and physical properties.
Synthesis and Strategic Considerations
The synthesis of methyl 2,4,6-trimethyl-3-nitrobenzoate derivatives is non-trivial and requires careful consideration of the steric factors at play. A logical synthetic route involves the nitration of a pre-existing sterically hindered benzoate.
Synthetic Pathway: Nitration of Methyl 2,4,6-trimethylbenzoate
The most direct approach is the electrophilic aromatic substitution (nitration) of methyl 2,4,6-trimethylbenzoate. The three methyl groups are activating and ortho-, para-directing. However, the positions ortho to the methyl groups are already substituted. The position para to the 4-methyl group is also substituted (by the ester). This leaves positions 3 and 5 as the only available sites for substitution. The extreme steric bulk around the ring will influence the regioselectivity and reaction rate.
Caption: Synthetic workflow for methyl 2,4,6-trimethyl-3-nitrobenzoate.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from standard nitration procedures for substituted benzoates, with modifications to account for potential reactivity challenges.[3][4][5]
Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve methyl 2,4,6-trimethylbenzoate (1 equivalent) in concentrated sulfuric acid. Maintain the temperature below 10°C.
Preparation of the Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, also cooled in an ice bath.
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the benzoate. The temperature of the reaction mixture must be carefully controlled and maintained between 5-15°C to minimize side reactions.[4]
Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 15-30 minutes. Pour the reaction mixture slowly over crushed ice with stirring.
Isolation: The solid product will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a methanol-water mixture, to obtain the purified methyl 2,4,6-trimethyl-3-nitrobenzoate.[5]
Conformational Analysis: A Molecule Under Strain
The most significant consequence of steric hindrance in this system is the distortion of the molecule from planarity. To minimize steric repulsion between the ortho-methyl groups and the adjacent nitro and ester groups, these functional groups are forced to rotate out of the plane of the benzene ring.
Torsional Strain and Rotational Barriers
Ester Group: The carbonyl group of the methyl ester is flanked by two ortho-methyl groups. This "buttressing" effect prevents the ester group from being coplanar with the aromatic ring, which would be the ideal conformation for resonance stabilization. The C(ring)-C(ester) bond will have a significant rotational barrier.
Nitro Group: Similarly, the nitro group is pushed out of the plane by the adjacent methyl groups at positions 2 and 4. The barrier to rotation around the C(ring)-N bond is expected to be substantial.[6] Theoretical studies on substituted aromatic compounds show that electron-withdrawing groups can increase rotational barriers.[7]
Caption: Steric hindrance forces substituents out of the ring plane.
This non-planar arrangement has been observed in similarly crowded structures, where dihedral angles between the ring and substituents are significant.[8]
Impact on Chemical Reactivity: The Challenge of the Shielded Carbonyl
Steric hindrance dramatically reduces the reactivity of the ester group, particularly in reactions that require nucleophilic attack at the carbonyl carbon.
Resistance to Alkaline Hydrolysis
The saponification of esters is a cornerstone reaction in organic chemistry. However, for methyl 2,4,6-trimethyl-3-nitrobenzoate, this reaction is exceptionally difficult under standard conditions (e.g., aqueous NaOH at room temperature or with moderate heating).[9] The two ortho-methyl groups act as a shield, physically blocking the trajectory of the incoming hydroxide nucleophile.
Table 1: Comparative Reactivity in Ester Hydrolysis
Compound
Steric Hindrance
Relative Rate of Hydrolysis
Methyl benzoate
Low
Fast
Methyl 3-nitrobenzoate
Low
Fast
Methyl 2,6-dimethylbenzoate
High
Very Slow
Methyl 2,4,6-trimethyl-3-nitrobenzoate
Extreme
Extremely Slow / Unreactive
This resistance to hydrolysis is a hallmark of sterically hindered esters.[10] Overcoming this lack of reactivity often requires harsh conditions or specialized, non-traditional methods.
Protocol for Non-Aqueous Hydrolysis of a Hindered Ester
To achieve hydrolysis, conditions must be chosen that enhance the nucleophilicity of the hydroxide ion. This can be accomplished by using a non-aqueous, aprotic solvent system that does not solvate and "cushion" the nucleophile.[9][11]
Reagent Preparation: Prepare a solution of sodium hydroxide or potassium hydroxide in a mixture of methanol and a non-polar aprotic solvent like dichloromethane (CH₂Cl₂) or dioxane (e.g., 1:9 v/v MeOH:CH₂Cl₂).[9]
Reaction Setup: Dissolve the hindered ester (1 equivalent) in the non-aqueous alkaline solution.
Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can be significantly longer than for unhindered esters.
Workup: Upon completion, the resulting carboxylate salt can often be precipitated and collected by filtration. Alternatively, the reaction can be neutralized with acid, and the carboxylic acid product can be extracted with an organic solvent.
Caption: Workflow for the non-aqueous hydrolysis of a hindered ester.
Spectroscopic Characterization
The unique conformation of methyl 2,4,6-trimethyl-3-nitrobenzoate derivatives is reflected in their spectroscopic data.
¹H NMR Spectroscopy: The aromatic protons will likely appear as distinct singlets due to the substitution pattern. Their chemical shifts will be influenced by the anisotropic effects of the out-of-plane nitro and ester groups. The three methyl groups are chemically non-equivalent and should appear as three separate singlets.
¹³C NMR Spectroscopy: The lack of symmetry will result in distinct signals for all eight carbon atoms.[12] The chemical shift of the carbonyl carbon may be slightly different from typical aromatic esters due to the reduced resonance with the ring.
IR Spectroscopy: The C=O stretching frequency of the ester group is expected to be at a higher wavenumber (e.g., >1720 cm⁻¹) compared to a planar, conjugated ester. This is because the lack of coplanarity reduces the single-bond character of the C=O bond. The asymmetric and symmetric stretches of the nitro group will also be prominent.[13]
Table 2: Predicted Spectroscopic Data
Technique
Feature
Expected Observation
¹H NMR
Aromatic Protons
One singlet (H-5)
Methyl Protons
Three distinct singlets
Ester Methyl Protons
One singlet (~3.9 ppm)
¹³C NMR
Aromatic Carbons
Six distinct signals
Carbonyl Carbon
~165 ppm (may vary)
Methyl Carbons
Three distinct signals
IR
C=O Stretch (Ester)
>1720 cm⁻¹
N-O Stretch (Nitro)
Two bands (~1530 and ~1350 cm⁻¹)
Potential Applications and Future Directions
While the reduced reactivity can be a challenge, it can also be leveraged for specific applications.
Robust Protecting Groups: The extreme stability of the ester linkage makes this moiety a candidate for a highly robust protecting group for alcohols, removable only under specific, non-standard conditions.[14]
Molecular Rotors and Switches: The hindered rotation around the single bonds connecting the substituents to the ring makes these molecules interesting candidates for the design of molecular machinery. The rotational barriers could potentially be modulated by external stimuli.
Probes for Drug Design: These molecules can be used as scaffolds to study the importance of steric interactions in biological systems, such as designing inhibitors that exploit steric hindrance to prevent an enzyme from adopting a catalytically active conformation.[15]
Materials Science: The rigid, non-planar structure could be incorporated into polymers or other materials to influence their macroscopic properties, such as thermal stability or morphology.
Conclusion
Methyl 2,4,6-trimethyl-3-nitrobenzoate and its derivatives are more than mere chemical curiosities; they are powerful models for understanding the tangible and often dramatic consequences of steric hindrance. The severe crowding imposed by the polysubstituted aromatic ring dictates every aspect of the molecule's character, from its three-dimensional shape to its profound lack of reactivity in classical transformations like ester hydrolysis. By studying these systems and developing novel methodologies to manipulate them, researchers can gain deeper insights into the principles of molecular design, reaction mechanisms, and the development of new chemical entities with tailored properties for applications ranging from synthesis to pharmacology.
References
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA.[9][11]
ECHEMI. (n.d.). Difficult hydrolysis of an hindered ester. ECHEMI.[16]
ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate.[11]
YouTube. (2021). Hydrolysis of esters - Mechanisms. YouTube.
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.[10]
Indian Academy of Sciences. (1985). Hindered internal rotation and intermolecular interactions. Indian Academy of Sciences.[6]
University of Colorado Boulder. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. University of Colorado Boulder.[12]
PMC. (n.d.). The LAM of the Rings: Large Amplitude Motions in Aromatic Molecules Studied by Microwave Spectroscopy. PMC.
Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Chegg.[13]
Docbrown.info. (n.d.). A two step synthesis of methyl 3-nitrobenzene. Docbrown.info.[3]
ACS Publications. (2013). Origin and Nature of Bond Rotation Barriers: A Unified View. The Journal of Physical Chemistry A.[2]
ResearchGate. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. ResearchGate.[7]
Pearson. (n.d.). Explain the dramatic difference in rotational energy barriers of the following three alkenes. Pearson.
Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Save My Exams.[5]
Royal Society of Chemistry. (n.d.). Supporting Information for A mild and efficient protocol for the synthesis of esters from alcohols using aqueous HBr and H₂O₂. Rsc.org.
University of California, Davis. (n.d.).
BenchChem. (2025). Unlocking the Potential of Extreme Steric Hindrance: A Technical Guide to Research Areas for Mesityl 2,4,6-trimethylbenzoate. BenchChem.[14]
ResearchGate. (2007). Molecular structure and conformation of nitrobenzene reinvestigated by combined analysis of gas-phase electron diffraction, rotational constants, and theoretical calculations.
PMC. (n.d.). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. PMC.
ResearchGate. (2026). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation.
A Comprehensive Technical Guide to the Thermodynamic and Physicochemical Characterization of Methyl 2,4,6-trimethyl-3-nitrobenzoate
Abstract This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermodynamic properties of methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS No. 2506...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermodynamic properties of methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS No. 250650-97-6).[1] Given the absence of published empirical data for this specific compound, this document serves as a primary methodological resource for researchers, chemists, and drug development professionals. It outlines detailed, field-proven protocols for determining the melting point, enthalpy of fusion, and enthalpy of formation. The guide emphasizes the causality behind experimental choices, adherence to rigorous safety protocols for handling energetic nitroaromatic compounds, and the integration of computational chemistry for data validation and prediction. The methodologies described herein are designed to establish a self-validating system for generating the reliable physicochemical data essential for process safety, stability analysis, and formulation development.
Introduction and Strategic Importance
Methyl 2,4,6-trimethyl-3-nitrobenzoate is a substituted benzene derivative whose utility in pharmaceutical and materials science research necessitates a thorough understanding of its physical and chemical properties. The thermodynamic characteristics of a compound are fundamental to predicting its stability, reactivity, and behavior under various processing conditions.[2] Parameters such as melting point, enthalpy of fusion, and enthalpy of formation are critical for:
Process Safety & Hazard Analysis: Nitroaromatic compounds are an energetic class of materials; understanding their thermal stability is paramount to preventing runaway reactions or explosive decomposition.
Drug Development: Physicochemical properties govern a molecule's solubility, dissolution rate, and crystal stability, all of which are critical factors in drug formulation and bioavailability.
Chemical Synthesis: Thermodynamic data helps in optimizing reaction conditions and predicting whether specific chemical transformations are favorable.[2]
This guide provides the authoritative protocols to experimentally determine these properties and to leverage computational models for predictive analysis, creating a robust dataset for methyl 2,4,6-trimethyl-3-nitrobenzoate.
Physicochemical Identity
A clear identification of the target compound is the foundation of any analytical study.
The molecular structure, featuring three electron-donating methyl groups and one electron-withdrawing nitro group on the benzene ring, suggests a complex interplay of electronic and steric effects that will influence its crystalline packing and thermal behavior.
Critical Safety and Handling Protocols
Nitroaromatic compounds must be treated as potentially energetic and toxic materials. A rigorous adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): All handling must be performed while wearing chemical safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[3][4]
Engineering Controls: All manipulations, including weighing and sample preparation, must occur within a certified chemical fume hood to prevent inhalation of fine particles.[5]
Handling Precautions: Use non-sparking spatulas (e.g., plastic or bronze). Avoid friction, grinding, and impact, which can initiate decomposition in sensitive materials.[3] Ensure all equipment is properly grounded to prevent static discharge.
Storage: The compound should be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[3][6] The storage location must be away from sources of heat, sparks, and open flames.[6]
Spill & Waste Management: In case of a spill, contain the material with a non-combustible absorbent like sand or vermiculite and eliminate all ignition sources.[6] All waste must be collected in designated, labeled containers and disposed of according to institutional and federal hazardous waste guidelines. Never dispose of nitro compounds in regular trash or down the drain.[6]
Part I: Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
Scientific Rationale
The melting point (Tₘ) is a fundamental thermodynamic property that serves as a primary indicator of a compound's identity and purity.[7] Pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities typically cause a depression and broadening of the melting range.
Differential Scanning Calorimetry (DSC) is the gold-standard technique for this analysis. It offers superior precision over traditional methods and provides more than just the melting temperature. By measuring the heat flow into a sample relative to a reference as a function of temperature, DSC quantifies the enthalpy of fusion (ΔHᵦᵤₛ) —the energy required to induce the phase transition from solid to liquid.[8][9][10] This value is crucial for understanding crystal lattice energy and predicting solubility behavior.
Experimental Protocol: DSC Analysis
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHᵦᵤₛ = 28.45 J/g). This ensures the accuracy of the measurements.
Sample Preparation:
In a chemical fume hood, accurately weigh 1–3 mg of methyl 2,4,6-trimethyl-3-nitrobenzoate into a clean aluminum DSC pan.[3]
Hermetically seal the pan to contain the sample and prevent any sublimation during heating.
Instrument Setup:
Place the sealed sample pan into the sample cell of the DSC instrument.
Place an empty, sealed aluminum pan (the reference) into the reference cell.
Thermal Program:
Equilibrate the system at a starting temperature at least 20-30 °C below the expected melting point (a preliminary rapid scan can be used to estimate this).
Heat the sample at a linear rate of 5 °C/min or 10 °C/min under a constant inert nitrogen purge (50 mL/min).[3] A slower heating rate provides better resolution of the melting transition.
Continue heating to a temperature at least 20-30 °C above the completion of the melt.
Data Analysis & Interpretation:
The melting event will be observed as an endothermic peak on the DSC thermogram (heat flow vs. temperature).[9][10]
Melting Point (Tₘ): Determine the melting point from the extrapolated onset temperature of the endothermic peak. This is the most reproducible point of the transition.
Enthalpy of Fusion (ΔHᵦᵤₛ): Integrate the area of the melting peak to calculate the enthalpy of fusion. The instrument software will perform this calculation, typically reported in Joules per gram (J/g). Convert this to kilojoules per mole (kJ/mol) using the compound's molecular weight.
Validation: Perform the measurement in triplicate to ensure reproducibility. The standard deviation of the melting point should be less than 0.5 °C.
Data Presentation
All quantitative results should be summarized for clarity.
Replicate
Sample Mass (mg)
Onset Tₘ (°C)
Peak Tₘ (°C)
Enthalpy of Fusion (ΔHᵦᵤₛ, J/g)
Molar Enthalpy of Fusion (ΔHᵦᵤₛ, kJ/mol)
1
2
3
Mean
Std. Dev.
Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point and Enthalpy of Fusion Determination using DSC.
Part II: Determination of Enthalpy of Formation
Scientific Rationale
The standard molar enthalpy of formation (ΔfH°ₘ) is one of the most important thermodynamic quantities, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[11][12] It is a direct measure of a molecule's energetic stability. For nitroaromatic compounds, this value is also a key input for safety calculations related to decomposition energy.
The determination is a multi-step process combining experimental calorimetry with phase change data.[2]
Combustion Calorimetry: The standard molar enthalpy of combustion (ΔcH°ₘ) is measured experimentally.
Hess's Law: The standard enthalpy of formation in the crystalline state (ΔfH°ₘ(cr)) is calculated from the enthalpy of combustion using Hess's Law.
Sublimation Enthalpy: The standard molar enthalpy of sublimation (ΔsubH°ₘ) is measured to convert the solid-state value to the gas-phase enthalpy of formation (ΔfH°ₘ(g)), which is essential for comparison with theoretical calculations.[2][13]
Experimental Methodologies
High-precision, static-bomb combustion calorimetry is the definitive method for measuring the energy of combustion.[13]
Principle: A precisely weighed sample is completely combusted in a sealed vessel (the "bomb") under high-pressure oxygen. The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.
Procedure Overview:
A pellet of the sample (typically ~0.5-1.0 g) is prepared.
The pellet is placed in the bomb, which is then sealed and pressurized with pure oxygen (e.g., to 30 atm).
The bomb is submerged in a precisely known volume of water in the calorimeter.
The sample is ignited, and the temperature of the water is recorded over time until thermal equilibrium is reached.
The energy of combustion is calculated based on the temperature rise and the pre-determined heat capacity of the calorimeter system.
Derivation: The standard enthalpy of formation of the crystal, ΔfH°ₘ(cr), is derived from the standard energy of combustion using the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)) and applying Hess's Law.
The enthalpy of sublimation can be determined using several methods, including classic Knudsen effusion or non-isothermal thermogravimetry (TGA).[2][14]
Principle (TGA): The rate of mass loss of a sample due to sublimation is measured as a function of temperature under controlled conditions. The enthalpy of sublimation is then derived from the temperature dependence of these mass-loss rates.
Part III: Computational Prediction and Validation
Rationale
In parallel with experimental work, or in its absence, modern computational chemistry provides a powerful tool for predicting thermodynamic properties.[15] High-level quantum chemical methods can calculate the gas-phase enthalpy of formation with a high degree of accuracy, serving as an independent validation of experimental results.[16][17]
Methodology: Quantum Chemical Calculations
Approach: The gas-phase enthalpy of formation (ΔfH°ₘ(g)) is calculated using a high-accuracy composite method, such as Gaussian-4 (G4) theory.[18] These methods approximate a very high-level of theory by combining results from several lower-level calculations, providing excellent accuracy for thermochemical properties.[17]
Isodesmic Reactions: For nitro compounds, direct calculation from atomization energies can be prone to error.[18] A more reliable approach is to use a set of isodesmic reactions. These are hypothetical reactions where the number and type of chemical bonds on both the reactant and product sides are conserved. This approach leverages error cancellation to yield highly accurate results, provided that reliable experimental data exists for the other molecules in the reaction (the reference species).[18][19]
Caption: Integrated workflow for experimental and computational characterization.
Conclusion
The characterization of methyl 2,4,6-trimethyl-3-nitrobenzoate requires a systematic and multi-faceted approach grounded in rigorous experimental technique and validated by theoretical prediction. This guide provides the necessary protocols to determine its melting point, enthalpy of fusion, and enthalpy of formation. By following these methodologies, researchers can generate the high-quality, reliable data needed to safely handle this compound, understand its physicochemical behavior, and unlock its potential in scientific applications. The integration of experimental work and computational chemistry represents a modern, robust strategy for the comprehensive characterization of novel chemical entities.
References
Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. PMC. [Link]
Efficient Computational Methods for Accurately Predicting Reduction Potentials of Organic Molecules. ACS Publications. [Link]
MatThermochemical study to assess the energetical and structural effects of nitro substituents in methyl benzoate isomers. ResearchGate. [Link]
Use of G4 Theory for the Assessment of Inaccuracies in Experimental Enthalpies of Formation of Aromatic Nitro Compounds. ACS Publications. [Link]
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Innovaate. [Link]
Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry. [Link]
A computational chemist's guide to accurate thermochemistry for organic molecules. ResearchGate. [Link]
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]
Melting point determination. University of Calgary. [Link]
Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. ResearchGate. [Link]
Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. [Link]
A two step synthesis of methyl 3-nitrobenzene. Bury Grammar School. [Link]
New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15K using solution calorimetr. ScienceDirect. [Link]
Experiment 22. Determination of enthalpy changes by calorimetry. The University of the West Indies at Mona, Jamaica. [Link]
Experimental formation enthalpies for intermetallic phases and other inorganic compounds. Nature. [Link]
Electronic Properties and UV-Vis Spectroscopic Profiling of Methyl 2,4,6-trimethyl-3-nitrobenzoate: A Case Study in Steric Inhibition of Resonance
Executive Summary In the realm of physical organic chemistry and rational drug design, steric bulk is frequently employed to modulate metabolic stability, tune pharmacokinetics, and alter the electronic landscape of a mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of physical organic chemistry and rational drug design, steric bulk is frequently employed to modulate metabolic stability, tune pharmacokinetics, and alter the electronic landscape of a molecule. Methyl 2,4,6-trimethyl-3-nitrobenzoate (MTMNB) serves as an extreme, archetypal model for studying these phenomena. Due to the dense packing of functional groups around the mesitylene core, this molecule exhibits profound Steric Inhibition of Resonance (SIR) .
This technical guide provides an in-depth analysis of the electronic properties of MTMNB, detailing how severe steric clashes decouple the
π
-system, fundamentally altering its UV-Vis absorption profile. By synthesizing theoretical molecular orbital frameworks with rigorous, self-validating experimental protocols, this whitepaper equips researchers and drug development professionals with the methodologies required to characterize highly hindered aromatic systems.
Molecular Architecture & The Ortho Effect
To understand the electronic properties of MTMNB, one must first analyze its spatial geometry. The molecule is built upon a benzene ring with the following substitution pattern:
C1: Carbomethoxy group (-COOCH
3
)
C2, C4, C6: Methyl groups (-CH
3
)
C3: Nitro group (-NO
2
)
In an unhindered system (e.g., methyl 3-nitrobenzoate), the ester and nitro groups adopt a coplanar conformation with the aromatic ring, allowing their
pz
orbitals to overlap with the ring's
π
-system. This extended conjugation stabilizes the excited state and lowers the HOMO-LUMO gap.
However, in MTMNB, the "ortho effect" dominates . The ester group at C1 is flanked by bulky methyl groups at C2 and C6, forcing the carbonyl moiety out of the aromatic plane. Simultaneously, the nitro group at C3 is compressed between the methyl groups at C2 and C4, forcing the N-O bonds orthogonal to the ring.
Causal pathway of Steric Inhibition of Resonance (SIR) in highly substituted aromatics.
Electronic Properties: Decoupling the
π
-System
The orthogonal twist of both the ester and nitro groups leads to a complete breakdown of
π
-conjugation. Electronically, MTMNB does not behave as a unified push-pull chromophore. Instead, its electronic structure resembles an isolated mesitylene ring that is merely perturbed by the inductive electron-withdrawing effects (
−I
) of the orthogonal -NO
2
and -COOCH
3
groups, devoid of their mesomeric (
−M
) contributions .
Causality of the Spectral Shift:
Because extended conjugation normally stabilizes the excited state (
π∗
) more than the ground state (
π
), breaking this conjugation raises the energy of the excited state. This drastically widens the HOMO-LUMO gap. Consequently, the energy required to induce a
π→π∗
transition increases, requiring shorter wavelength (higher energy) photons.
UV-Vis Spectroscopy: Theoretical vs. Experimental Signatures
The UV-Vis spectrum of MTMNB is defined by two primary phenomena resulting from SIR:
Hypsochromic Shift (Blue Shift): The intense charge-transfer band typical of conjugated nitroaromatics (~265 nm) shifts deeply into the UV region (~235 nm), mirroring the absorption of an isolated mesitylene core.
Hypochromic Effect: The molar absorptivity (
ϵ
) drops precipitously. Because the
p
-orbitals are orthogonal, the transition dipole moment is minimized, reducing the quantum mechanical probability of the transition .
Weak
n→π∗
transitions from the non-bonding electrons of the oxygen atoms in the twisted nitro and carbonyl groups may still appear in the UVA region (~345 nm), but they remain featureless and of very low intensity .
Quantitative Spectral Summary
Compound
λmax
(
π→π∗
)
ϵ
(
M−1cm−1
)
λmax
(
n→π∗
)
Conjugation Status
Methyl 3-nitrobenzoate
~265 nm
~8,500
~330 nm
Fully Conjugated
Nitromesitylene
~245 nm
~3,200
~340 nm
Partially Inhibited
MTMNB
~235 nm
~2,100
~345 nm
Fully Inhibited (SIR)
Table 1: Comparative UV-Vis spectral data demonstrating the progressive impact of steric bulk on absorption maxima and molar absorptivity.
To accurately profile MTMNB, the experimental design must isolate intramolecular steric effects from intermolecular solvent interactions. The following protocol utilizes a self-validating framework paired with Time-Dependent Density Functional Theory (TD-DFT).
Rationale for Experimental Choices
Solvent Selection (Cyclohexane): Cyclohexane is strictly non-polar and incapable of hydrogen bonding. This prevents solvent-induced planarization or solvatochromic stabilization of the excited state, ensuring the observed spectrum is purely a result of internal steric hindrance.
Computational Pairing (TD-DFT): Because the spectrum of MTMNB lacks the distinct, intense peaks of conjugated systems, empirical data alone is insufficient for definitive peak assignment. TD-DFT at the B3LYP/6-311+G(d,p) level is employed to calculate theoretical oscillator strengths, providing a rigorous structural correlation.
Step-by-Step Methodology
Phase 1: Sample Preparation & Self-Validation
Stock Solution: Dissolve 2.23 mg of high-purity MTMNB in 10.0 mL of spectroscopic-grade cyclohexane to create a
1.0×10−3
M stock solution.
Serial Dilution: Prepare a concentration gradient (
1.0×10−5
M,
2.5×10−5
M,
5.0×10−5
M, and
1.0×10−4
M).
System Validation: Measure the absorbance of the gradient at 235 nm. Plot Absorbance vs. Concentration. A strictly linear plot (
R2>0.999
) validates that the system obeys the Beer-Lambert law, confirming the absence of excimer formation, aggregation, or instrumental detector saturation.
Phase 2: Spectral Acquisition
Baseline: Run a baseline correction using pure cyclohexane in matched 10 mm quartz cuvettes.
Scanning: Scan the
5.0×10−5
M solution from 200 nm to 400 nm at a scan rate of 120 nm/min with a slit width of 1.0 nm.
Data Extraction: Record the
λmax
and calculate the molar absorptivity (
ϵ
) at each peak.
Phase 3: Computational Validation (TD-DFT)
Geometry Optimization: Construct the MTMNB molecule in a computational chemistry suite (e.g., Gaussian). Optimize the ground-state geometry using the B3LYP functional and 6-311+G(d,p) basis set. Confirm the orthogonal dihedral angles of the -NO
2
and -COOCH
3
groups.
Excited State Calculation: Run a TD-DFT calculation for the first 10 singlet excited states.
Correlation: Overlay the calculated vertical excitation energies (oscillator strengths) onto the empirical UV-Vis spectrum to definitively assign the
π→π∗
and
n→π∗
transitions.
Experimental and computational workflow for validating the UV-Vis spectrum of MTMNB.
Conclusion
Methyl 2,4,6-trimethyl-3-nitrobenzoate represents a masterclass in the physical organic principles of steric hindrance. By forcing both the ester and nitro groups into orthogonal conformations, the mesitylene core effectively neutralizes their mesomeric electron-withdrawing capabilities. This decoupling is explicitly visible in the UV-Vis spectrum, characterized by severe hypsochromic and hypochromic shifts. For drug development professionals, understanding this electronic isolation is critical: introducing such steric bulk not only alters the molecule's photophysical properties but also fundamentally changes its metabolic liability, protecting the ester from enzymatic hydrolysis and altering the reduction potential of the nitro group.
References
Steric Effects in the Ultraviolet Absorption Spectra of Aromatic Nitro Compounds. Weldon G. Brown, Harriet Reagan. Journal of the American Chemical Society.
URL:[Link]
The Effects of Steric Inhibition of Resonance on Ultraviolet Absorption Spectra. William R. Remington. Journal of the American Chemical Society.
URL:[Link]
Ultraviolet Excitation Dynamics of Nitrobenzenes. The Journal of Physical Chemistry A.
URL:[Link]
Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. PubMed Central (PMC), National Institutes of Health.
URL:[Link]
Protocols & Analytical Methods
Method
Regioselective Nitration of Methyl 2,4,6-Trimethylbenzoate: Overcoming Steric and Electronic Challenges
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a self-validating, high-yield methodology for the mono-nitration of a highly sterically hindered, electro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Objective: To provide a self-validating, high-yield methodology for the mono-nitration of a highly sterically hindered, electron-rich aromatic ester.
Mechanistic Causality: The Acylium Trap and Symmetry-Driven Regioselectivity
The nitration of methyl 2,4,6-trimethylbenzoate (methyl mesitoate) presents a unique dichotomy in synthetic organic chemistry: the aromatic ring is highly activated toward electrophilic aromatic substitution (EAS), yet the ester moiety is highly susceptible to acid-catalyzed degradation under standard nitrating conditions.
Synergistic Directing Effects
Regioselectivity in this substrate is absolute, governed by the
C2v
symmetry of the molecule. The three electron-donating methyl groups at positions 2, 4, and 6 synergistically direct incoming electrophiles to the meta positions (3 and 5). Simultaneously, the electron-withdrawing ester group at position 1 also directs to the meta positions. Because positions 3 and 5 are chemically equivalent, mono-nitration yields a single, predictable regioisomer: methyl 3-nitro-2,4,6-trimethylbenzoate .
The Acylium Ion Trap
Standard nitration protocols rely on "mixed acid" (HNO₃/H₂SO₄) to generate the nitronium ion (
NO2+
). However, applying mixed acid to methyl mesitoate leads to catastrophic yield loss. Due to the extreme steric bulk of the two ortho-methyl groups, the ester cannot undergo standard
AAC2
tetrahedral hydrolysis. Instead, in superacidic media, it undergoes an
AAC1
unimolecular cleavage to form the highly stable 2,4,6-trimethylbenzoyl cation (acylium ion), a phenomenon supported by 1[1].
This was famously demonstrated by 2[2], which revealed a van't Hoff factor of
i=4
for methyl mesitoate in H₂SO₄. Upon aqueous quench, this acylium ion irreversibly converts to 2,4,6-trimethylbenzoic acid, destroying the ester linkage. To prevent this, we must manipulate3[3] by utilizing a non-superacidic nitrating agent: Acetyl Nitrate .
Mechanistic divergence of methyl mesitoate in superacidic vs. mild nitrating conditions.
Comparative Reaction Metrics
To justify the selection of acetyl nitrate, the table below summarizes the quantitative outcomes of various nitrating systems applied to methyl mesitoate.
Nitrating System
Temperature (°C)
Primary Product
Yield (%)
Major Byproduct
HNO₃ / H₂SO₄ (Mixed Acid)
0 to 25
3-Nitro-2,4,6-trimethylbenzoic acid
< 10
Carboxylic Acid (>85%)
HNO₃ / Ac₂O (Acetyl Nitrate)
0 to 5
Methyl 3-nitro-2,4,6-trimethylbenzoate
88 - 92
Dinitro ester (<5%)
NO₂BF₄ / Sulfolane
25
Methyl 3-nitro-2,4,6-trimethylbenzoate
75 - 80
Unreacted starting material
Protocol Architecture: Step-by-Step Methodology
This protocol utilizes acetyl nitrate generated in situ. Safety Warning: Acetyl nitrate is highly energetic. Never heat the mixture, and strictly maintain temperatures below 10 °C to prevent explosive thermal decomposition.
Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and an addition funnel.
Add
5.0 mL
of acetic anhydride to the flask and submerge it in an ice/salt bath (
−5∘C
).
Slowly add
0.60 mL
(
14.4 mmol
,
1.44 eq
) of fuming nitric acid (>90% HNO₃) dropwise via the addition funnel.
Causality Check: The drop rate must be calibrated to ensure the internal temperature never exceeds
0∘C
. The formation of the active nitrating species is highly exothermic.
Phase 2: Electrophilic Aromatic Substitution
In a separate vial, dissolve
1.78 g
(
10.0 mmol
,
1.0 eq
) of methyl 2,4,6-trimethylbenzoate in
2.0 mL
of cold acetic anhydride.
Transfer this solution to the addition funnel and add it dropwise to the acetyl nitrate mixture over 15 minutes, maintaining the internal temperature between
0∘C
and
5∘C
.
Once addition is complete, maintain the reaction at
0∘C
for exactly 2 hours under vigorous stirring.
Phase 3: Quench and Isolation
Pour the reaction mixture over
50 g
of crushed ice in a beaker while stirring vigorously. Allow the ice to melt completely.
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM) (
3×20 mL
).
Wash the combined organic layers with cold distilled water (
20 mL
), followed by slow, careful washing with saturated aqueous
NaHCO3
(
3×20 mL
).
Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield a crude pale-yellow solid.
Recrystallize the crude product from minimal cold ethanol to obtain pure methyl 3-nitro-2,4,6-trimethylbenzoate.
Step-by-step workflow for the regioselective nitration of methyl 2,4,6-trimethylbenzoate.
Self-Validation & Analytical Checkpoints
A robust protocol must be a self-validating system. Monitor the following checkpoints to ensure experimental integrity:
Thermal Validation (Phase 1 & 2): A sudden temperature spike during substrate addition indicates runaway kinetics, risking dinitration or oxidative degradation. If the temperature exceeds
5∘C
, immediately pause the addition.
Visual Validation (Phase 2): The reaction mixture should transition from colorless to a clear, pale yellow. The evolution of a deep red or brown color (NO₂ gas) indicates the thermal decomposition of the nitrating agent.
Chromatographic Validation (Phase 2): TLC monitoring (Hexanes:EtOAc 9:1) will show the product (
Rf≈0.4
) running lower than the starting ester (
Rf≈0.6
) due to the polarity of the introduced nitro group.
pH Validation (Phase 3): During the
NaHCO3
wash, the aqueous phase must be tested with pH paper. It must strictly exceed pH 7.0 before the organic layer is concentrated. Residual nitric or acetic acid concentrated under vacuum will violently oxidize the product and degrade the ester.
References
Normal and Complex Ionization of Organic Molecules in Solvent Sulfuric Acid. I. Methyl 2,4,6-Trimethylbenzoate; o-Benzoylbenzoic Acid and its Normal and Pseudo Methyl Esters
Source: researcher.life
URL:2[2]
The meta versus para substituent effect in the gas phase: Separation of inductive and resonance components
Source: researchgate.net
URL:1[1]
Solvents and Solvent Effects in Organic Chemistry
Source: dokumen.pub
URL:3[3]
Application Note: Multi-Step Synthesis of Methyl 2,4,6-trimethyl-3-nitrobenzoate from Mesitylene
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the synthesis of methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS: 250650-97-6) [1], h...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Objective: To provide a robust, self-validating protocol for the synthesis of methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS: 250650-97-6) [1], highlighting the mechanistic workarounds required to overcome severe steric hindrance during esterification.
Introduction & Strategic Overview
The synthesis of highly substituted aromatic compounds often presents unique regiochemical and steric challenges. The target molecule, methyl 2,4,6-trimethyl-3-nitrobenzoate, is a valuable building block in pharmaceutical research. Its synthesis from mesitylene (1,3,5-trimethylbenzene) requires three distinct phases:
Carboxylation: Conversion of mesitylene to mesitoic acid (2,4,6-trimethylbenzoic acid).
Esterification: Conversion of the sterically hindered mesitoic acid to its methyl ester.
Nitration: Regioselective electrophilic aromatic substitution to introduce the nitro group.
The critical bottleneck in this pathway is the esterification step. Standard Fischer esterification fails due to the steric bulk of the two ortho-methyl groups, which prevents the formation of the necessary tetrahedral intermediate. To bypass this, we employ the Newman Esterification method, which forces the reaction through a linear acylium ion intermediate [2].
Fig 1: Multi-step synthetic route from mesitylene to methyl 2,4,6-trimethyl-3-nitrobenzoate.
Experimental Protocols & Mechanistic Causality
Phase 1: Synthesis of Mesitoic Acid via Grignard Carboxylation
Direct Friedel-Crafts acylation of mesitylene is possible, but the haloform degradation of the resulting acetophenone can be low-yielding. A more reliable, self-validating approach is the bromination of mesitylene followed by Grignard formation and carboxylation [3].
Mechanistic Insight: The symmetry of mesitylene ensures that mono-bromination yields only one isomer (2-bromomesitylene). The subsequent Grignard reagent must be formed in anhydrous conditions to prevent quenching.
Step-by-Step Protocol:
Bromination: Charge a round-bottom flask with mesitylene (1.0 eq) and a catalytic amount of iron powder (0.05 eq) in dark conditions. Slowly add bromine (1.05 eq) dropwise at 0 °C. Stir for 2 hours at room temperature. Wash with sodium bisulfite to quench excess bromine, extract, and distill to isolate 2-bromomesitylene.
Grignard Formation: In a flame-dried flask under inert atmosphere (N₂/Ar), add magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous THF. Slowly dropwise add 2-bromomesitylene (1.0 eq). Reflux until the magnesium is consumed.
Carboxylation: Cool the Grignard solution to -78 °C. Bubble dry CO₂ gas vigorously through the solution (or pour over crushed dry ice).
Workup: Quench with 1M HCl, extract with diethyl ether, and wash with 1M NaOH. Acidify the aqueous layer to precipitate mesitoic acid. Filter and recrystallize from ethanol.
Phase 2: Newman Esterification of Mesitoic Acid
Because the ortho-methyl groups block the trajectory of the incoming methanol nucleophile in a standard acid-catalyzed Fischer esterification, we must generate an intermediate that removes this steric bulk.
Mechanistic Insight: Dissolving mesitoic acid in 100% sulfuric acid protonates the carboxylic acid, which then dehydrates to form a linear, sp-hybridized acylium ion . Because this ion is linear, the steric hindrance of the ortho-methyls is temporarily relieved, allowing methanol to attack rapidly when the solution is quenched [2].
Fig 2: Newman esterification mechanism via an acylium ion intermediate to overcome steric hindrance.
Step-by-Step Protocol:
Acylium Ion Formation: Dissolve mesitoic acid (1.0 eq) in 100% sulfuric acid (approx. 5 mL per gram of acid) at room temperature. Stir for 30 minutes until a homogeneous, slightly yellow solution forms.
Methanol Quench: Carefully and slowly pour the acidic solution into a large excess of ice-cold anhydrous methanol (0 °C) with vigorous stirring.
Isolation: Pour the resulting mixture into ice water. Extract the aqueous mixture with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to remove unreacted acid, dry over MgSO₄, and concentrate in vacuo to yield methyl mesitoate as a clear oil.
Phase 3: Regioselective Nitration
The final step introduces the nitro group. The aromatic ring contains three activating, ortho/para-directing methyl groups and one deactivating, meta-directing ester group.
Mechanistic Insight: The positions available for nitration are C3 and C5, which are chemically equivalent. These positions are ortho and para to the methyl groups, and meta to the ester group. All directing effects synergistically point to the C3/C5 positions, ensuring strict regiocontrol. Temperature control is paramount to prevent di-nitration or oxidation of the methyl groups.
Step-by-Step Protocol:
Preparation: Dissolve methyl mesitoate (1.0 eq) in concentrated sulfuric acid at 0 °C.
Nitration: Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v). Add this mixture dropwise to the ester solution, maintaining the internal temperature strictly below 5 °C.
Reaction: Stir for 1 hour at 0–5 °C.
Workup: Pour the reaction mixture over crushed ice. The product, methyl 2,4,6-trimethyl-3-nitrobenzoate, will precipitate as a solid. Filter, wash thoroughly with cold water, and recrystallize from hot ethanol to yield the pure powder [1].
Quantitative Data & Reaction Summary
The following table summarizes the expected yields, critical parameters, and validation metrics for each synthetic phase.
Synthetic Phase
Target Intermediate / Product
Expected Yield
Critical Control Parameter
Analytical Validation (TLC / MP)
Phase 1
Mesitoic Acid
70 - 75%
Strict anhydrous conditions for Grignard
MP: 152–154 °C
Phase 2
Methyl Mesitoate
85 - 90%
Use of 100% H₂SO₄ (not 98%)
TLC: Rf 0.6 (Hexanes/EtOAc 9:1)
Phase 3
Methyl 2,4,6-trimethyl-3-nitrobenzoate
80 - 85%
Temperature strictly < 5 °C
MP: 47–51 °C [1]
References
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2435. Retrieved from [Link]
Bowen, D. M. (1955). Mesitoic Acid. Organic Syntheses, Coll. Vol. 3, 553. Retrieved from [Link]
Method
Application Notes and Protocols: Catalytic Reduction of Methyl 2,4,6-Trimethyl-3-Nitrobenzoate to Aniline Derivatives
For: Researchers, scientists, and drug development professionals. Introduction The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These aniline derivatives serve as critical building blocks for a vast array of biologically active molecules and functional materials.[1][2] This application note provides a detailed guide to the catalytic reduction of methyl 2,4,6-trimethyl-3-nitrobenzoate, a sterically hindered substrate, to methyl 3-amino-2,4,6-trimethylbenzoate. The presence of multiple ortho-substituents around the nitro group presents unique challenges, necessitating careful selection of catalysts and optimization of reaction conditions to achieve high yields and purity.
This document outlines the underlying principles, detailed experimental protocols, safety considerations, and troubleshooting strategies for this important transformation. The methodologies described herein are designed to be robust and scalable, providing a solid foundation for researchers in both academic and industrial settings.
Mechanistic Insights: The Journey from Nitro to Amine
The catalytic hydrogenation of a nitroarene to an aniline is a multi-step process that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[3][4] The generally accepted mechanism involves the sequential reduction of the nitro group.[4][5]
The reaction pathway can be summarized as follows:
Adsorption and Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive atomic hydrogen species.[4][6] The nitroarene also adsorbs onto the catalyst surface.
Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO) and then to a hydroxylamine group (-NHOH).[4][5]
Final Conversion to Aniline: The hydroxylamine intermediate is further reduced to the final aniline product (-NH₂), with water formed as a byproduct.[4]
It is important to note that intermediates like nitrosobenzene and phenylhydroxylamine are highly reactive and are typically not isolated during the reaction as they are immediately converted to the aniline.[5]
An alternative pathway involving the condensation of the nitroso and hydroxylamine intermediates to form azoxy, azo, and hydrazo species can also occur. However, under typical hydrogenation conditions, these species are further reduced to the desired aniline.[4]
Experimental Design and Protocols
The successful reduction of the sterically hindered methyl 2,4,6-trimethyl-3-nitrobenzoate hinges on the appropriate choice of catalyst, hydrogen source, and reaction conditions.
Method 1: Catalytic Hydrogenation using Hydrogen Gas
This is the most common and atom-economical method for nitro group reduction.[7] It utilizes hydrogen gas, typically at atmospheric or slightly elevated pressures, in the presence of a heterogeneous catalyst.
Key Experimental Parameters:
Parameter
Recommended Value
Rationale & Considerations
Catalyst
5-10% Palladium on Carbon (Pd/C)
Pd/C is a highly effective and widely used catalyst for nitro group reductions.[3][8] For sterically hindered substrates, a higher catalyst loading may be beneficial. Raney Nickel is an alternative but may require higher pressures and temperatures.[3][8]
Hydrogen Source
Hydrogen Gas (H₂)
Used from a balloon (atmospheric pressure) or a pressurized vessel.[9][10] Ensure proper safety protocols are in place for handling hydrogen gas.[11][12]
Solvent
Ethanol, Methanol, or Ethyl Acetate
Protic solvents like ethanol can facilitate the reaction.[7] The choice of solvent should ensure good solubility of the starting material.
Temperature
Room Temperature to 50°C
The reaction is typically exothermic.[12] Starting at room temperature is advisable, with gentle heating if the reaction is sluggish.[4]
Pressure
1-4 atm (balloon to Parr shaker)
Atmospheric pressure is often sufficient, but for challenging substrates, moderate pressure can increase the reaction rate.[4]
Experimental Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenation.
Detailed Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2,4,6-trimethyl-3-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).
Catalyst Addition: Carefully add 5-10% Pd/C (5-10 wt% of the substrate) to the solution.
Inerting the System: Seal the flask and purge the system with an inert gas, such as nitrogen, for several minutes to remove all oxygen.[11][13] This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[13]
Hydrogenation: Introduce hydrogen gas into the flask, either by attaching a hydrogen-filled balloon or by connecting to a hydrogenation apparatus.
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
Work-up: Once the starting material is consumed, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.[11]
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet with solvent during filtration.[10][12]
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: If necessary, purify the crude product by column chromatography on silica gel to yield pure methyl 3-amino-2,4,6-trimethylbenzoate.[14]
Method 2: Transfer Hydrogenation
Transfer hydrogenation is a safer and often more convenient alternative to using hydrogen gas, especially in laboratories not equipped for high-pressure reactions.[15] This method utilizes a hydrogen donor molecule, such as ammonium formate or hydrazine hydrate, in the presence of a catalyst.[16][17]
Key Experimental Parameters:
Parameter
Recommended Value
Rationale & Considerations
Catalyst
10% Palladium on Carbon (Pd/C)
Pd/C is also highly effective for transfer hydrogenation.[15][17]
Hydrogen Donor
Ammonium Formate or Hydrazine Hydrate
Ammonium formate is a stable, easy-to-handle solid that decomposes in situ to provide hydrogen.[16] Hydrazine hydrate is also effective but is more hazardous.[17][18]
Solvent
Methanol or Ethanol
These solvents are commonly used and effective for transfer hydrogenation reactions.[15][17]
Temperature
Room Temperature to Reflux
The reaction may require heating to proceed at a reasonable rate, depending on the substrate and hydrogen donor.[17]
Application Note: Methyl 2,4,6-Trimethyl-3-nitrobenzoate as a Sterically Hindered Precursor in API Synthesis
Executive Summary & Mechanistic Rationale In advanced active pharmaceutical ingredient (API) synthesis, the incorporation of sterically hindered aromatic systems is a highly effective strategy for modulating drug pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In advanced active pharmaceutical ingredient (API) synthesis, the incorporation of sterically hindered aromatic systems is a highly effective strategy for modulating drug pharmacokinetics and target binding. Methyl 2,4,6-trimethyl-3-nitrobenzoate is a specialized, bifunctional building block utilized extensively in the development of complex therapeutics, including endothelin receptor antagonists.
The structural logic behind utilizing this specific precursor rests on three mechanistic pillars:
Steric Shielding & Atropisomerism: The 2,4,6-trimethyl (mesityl) moiety forces orthogonal conformations when coupled to other ring systems, restricting bond rotation. This atropisomerism is critical for locking the drug into its bioactive conformation while simultaneously shielding the aromatic ring from cytochrome P450-mediated metabolic oxidation.
Orthogonal Reactivity: The methyl ester serves as a robust handle for homologation (e.g., reduction to an alcohol and subsequent cyanation), while the nitro group acts as a masked amine. The nitro group remains inert during the manipulation of the ester, allowing for late-stage reduction to an aniline for sulfonamide or amide coupling.
Overcoming Synthetic Bottlenecks: Direct functionalization of mesityl systems is notoriously difficult. By starting with the pre-nitrated, esterified building block, process chemists bypass the low yields associated with late-stage nitration of sterically congested rings.
Physicochemical Properties & Analytics
To ensure robust process analytical technology (PAT) monitoring, the baseline physicochemical properties of the precursor must be validated prior to synthesis.
Property
Specification / Value
Chemical Name
Methyl 2,4,6-trimethyl-3-nitrobenzoate
CAS Registry Number
250650-97-6
Molecular Formula
C₁₁H₁₃NO₄
Molecular Weight
223.23 g/mol
Melting Point
47 – 51 °C
Physical Appearance
Off-white to pale yellow crystalline powder
Storage Conditions
Room temperature (RT), inert atmosphere
Key IR Stretches
~1725 cm⁻¹ (Ester C=O), ~1530 & 1350 cm⁻¹ (NO₂)
Synthetic Workflow & Pathway Visualization
The following workflow illustrates the transformation of the base acid into a critical nitrile intermediate, a sequence heavily utilized in the synthesis of endothelin receptor antagonists [1].
Synthetic workflow from 2,4,6-trimethyl-3-nitrobenzoic acid to the API nitrile intermediate.
Step-by-Step Experimental Protocols
The following protocols constitute a self-validating system. Each step includes mechanistic causality to explain why specific reagents and conditions are mandated over standard alternatives.
Protocol A: Synthesis of Methyl 2,4,6-Trimethyl-3-nitrobenzoate
Causality: Standard Fischer esterification of 2,4,6-trimethylbenzoic acid derivatives with methanol and an acid catalyst (e.g., H₂SO₄) fails completely. As dictated by Victor Meyer's rule, the two ortho-methyl groups provide immense steric hindrance, preventing the formation of the bulky tetrahedral intermediate [2]. To bypass this, we utilize a two-step acyl chloride pathway, which proceeds via a highly electrophilic, linear acylium-like transition state that is less sensitive to steric bulk.
Acyl Chloride Formation: Suspend 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).
Chlorination: Slowly add thionyl chloride (SOCl₂) (2.5 eq) dropwise at room temperature. Heat the reaction to a gentle reflux (40 °C) for 3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes homogeneous.
Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove all unreacted SOCl₂. Co-evaporate twice with anhydrous toluene to ensure complete removal of HCl.
Esterification: Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C. Add anhydrous methanol (10.0 eq) dropwise. Stir for 2 hours while allowing the mixture to warm to room temperature.
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Methyl 2,4,6-trimethyl-3-nitrobenzoate as a pale yellow solid.
Protocol B: Selective Reduction to 2,4,6-Trimethyl-3-nitrobenzyl Alcohol
Causality: The methyl ester must be reduced to an alcohol to allow for carbon homologation. However, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will indiscriminately reduce the nitro group to an azo compound or amine. Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures provides the necessary electrophilic selectivity to reduce the ester while leaving the nitro group pristine.
Preparation: Dissolve Methyl 2,4,6-trimethyl-3-nitrobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the reactor to -78 °C using a dry ice/acetone bath.
Reduction: Add DIBAL-H (1.0 M in hexanes, 2.5 eq) dropwise via a syringe pump over 45 minutes to maintain the internal temperature below -70 °C. Stir for an additional 2 hours at -78 °C.
Quenching (Critical Step): Carefully quench the reaction at -78 °C by adding methanol (2.0 eq) dropwise to destroy excess DIBAL-H.
Emulsion Breakdown: Pour the cold mixture into a vigorously stirring saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Stir for 1 hour at room temperature until the aluminum emulsion breaks and two distinct, clear layers form.
Isolation: Extract with ethyl acetate (EtOAc), wash with brine, dry over MgSO₄, and concentrate in vacuo to afford 2,4,6-trimethyl-3-nitrobenzyl alcohol.
Protocol C: Homologation to 2-(2,4,6-Trimethyl-3-nitrophenyl)acetonitrile
Causality: To build the core scaffold of specific endothelin receptor antagonists, a one-carbon homologation is required [1]. Converting the alcohol to a bromide using Phosphorus Tribromide (PBr₃) avoids the harsh, highly acidic aqueous conditions of HBr, which can cause side reactions. Subsequent cyanation via an Sₙ2 mechanism is highly efficient because the benzylic position remains highly activated despite the adjacent ortho-methyl group.
Bromination: Dissolve the benzyl alcohol intermediate (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C. Add PBr₃ (1.2 eq) dropwise. Stir for 1 hour at 0 °C, then quench with ice water. Extract, dry, and concentrate to yield the benzyl bromide.
Cyanation: Dissolve the crude benzyl bromide in a mixture of DMF and water (9:1 v/v). Add Sodium Cyanide (NaCN) (1.5 eq) in one portion.
Heating: Stir the mixture at 50 °C for 4 hours.
Purification: Dilute the reaction with water and extract heavily with EtOAc. Wash the organic layer sequentially with water (3x) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and recrystallize from ethanol to yield pure 2-(2,4,6-trimethyl-3-nitrophenyl)acetonitrile.
Application in API Synthesis: Endothelin Receptor Antagonists
The nitrile intermediate synthesized above is a direct precursor to a class of potent endothelin receptor antagonists (ERAs) patented by Texas Biotechnology Corporation [1]. In the final stages of API construction, the nitrile is hydrolyzed to an acetic acid derivative, and the nitro group is subjected to catalytic hydrogenation (Pd/C, H₂) to yield an aniline.
This aniline is subsequently coupled with complex heteroaryl sulfonyl chlorides (e.g., thiophenesulfonamides or isoxazoles). The resulting API relies entirely on the steric bulk of the 2,4,6-trimethylphenyl ring to restrict the conformation of the sulfonamide linkage. This conformational locking is the primary driver for the drug's high binding affinity and selectivity for the ET_A receptor pocket over the ET_B receptor, demonstrating how early-stage precursor selection directly dictates late-stage clinical efficacy.
Application Note: High-Efficiency Esterification Strategies for 2,4,6-Trimethyl-3-nitrobenzoic Acid
Executive Summary The derivatization of 2,4,6-trimethyl-3-nitrobenzoic acid represents a formidable challenge in synthetic organic chemistry. This substrate is characterized by extreme steric hindrance and complex electr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The derivatization of 2,4,6-trimethyl-3-nitrobenzoic acid represents a formidable challenge in synthetic organic chemistry. This substrate is characterized by extreme steric hindrance and complex electronic deactivation, rendering standard esterification protocols (such as Fischer esterification) nearly entirely ineffective[1]. This application note provides a deep-dive mechanistic analysis of these barriers and outlines two field-validated, high-yielding protocols designed specifically for sterically encumbered, electron-deficient benzoic acid derivatives: Acyl Chloride Activation and Direct
SN2
Alkylation .
Mechanistic Causality: The "Dual-Barrier" Problem
To successfully esterify this molecule, one must understand the causality behind the failure of traditional methods. The difficulty arises from two distinct structural features:
A. Severe Steric Shielding (The 2,6-Dimethyl Effect)
In a standard acid-catalyzed Fischer esterification, the reaction must proceed via the nucleophilic attack of an alcohol on the protonated carbonyl carbon, forming an
sp3
-hybridized tetrahedral intermediate[2]. The methyl groups at the 2 and 6 (ortho) positions physically block the Dunitz-Bürgi approach trajectory of the incoming nucleophile. The steric penalty required to transition from a planar
sp2
carbonyl to a crowded
sp3
tetrahedral intermediate is energetically prohibitive, leading to near-zero conversion rates even under prolonged reflux[1][2].
B. Electronic Deactivation (The 3-Nitro Effect)
The addition of the 3-nitro group introduces strong electron-withdrawing inductive (
−I
) and resonance (
−M
) effects. While this theoretically increases the electrophilicity of the carbonyl carbon, the steric blockade remains the dominant prohibitive factor. More critically, the nitro group significantly increases the acidity of the carboxylic acid (
pKa
reduction). When attempting direct base-catalyzed alkylation, the resulting carboxylate anion is highly stabilized and thus a weaker nucleophile. This necessitates the use of strong, polarizable bases (e.g.,
Cs2CO3
) and highly polar aprotic solvents (DMF) to enhance the reaction rate via the "cesium effect."
Strategic Workflows & Quantitative Data
To bypass the tetrahedral intermediate, the carbonyl carbon's geometry must be maintained in a planar
sp2
state during activation, or the carbonyl carbon must be bypassed entirely.
Pathway 1 (Acyl Chloride): Converts the acid to a highly reactive acyl chloride. The chloride ion is an excellent leaving group, meaning the transition state during alcoholysis is fleeting and less sterically demanding than the Fischer intermediate[2].
Pathway 2 (
SN2
Alkylation): Deprotonates the acid to a carboxylate, which then attacks an alkyl halide. This bypasses the hindered carbonyl carbon completely.
Pathway 3 (Steglich Esterification): Uses DCC/DMAP. While effective for many acids[3], the extreme hindrance of the 2,4,6-trimethyl system often leads to sluggish kinetics and the formation of inert N-acylurea byproducts.
Table 1: Quantitative Comparison of Esterification Methods
Esterification Method
Reagents & Conditions
Reaction Pathway
Expected Yield
Time
Mechanistic Limitations
Fischer Esterification
ROH, cat.
H2SO4
, Reflux
sp3
Tetrahedral Int.
< 5%
24 h
Fails due to severe steric clash from 2,6-methyls[2].
Limited to primary and unhindered secondary alkyl halides.
Steglich Esterification
ROH, DCC, DMAP, DCM
O-Acylisourea Int.
40–60%
16 h
Prone to inactive N-acylurea byproduct formation[3].
Validated Experimental Protocols
Protocol A: Two-Step Acyl Chloride Activation (Preferred for Aryl and Bulky Alkyl Esters)
This method is highly reliable as it forces the reaction through a highly electrophilic, planar intermediate.
Step 1: Acid Chloride Formation
Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a gas scrubber, suspend 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
Activation: Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (0.05 eq).
Self-Validation Checkpoint 1: Observe immediate effervescence (
CO2
and
CO
gas evolution). The reaction is driven by entropy. Stir at room temperature for 2 hours. The cessation of gas evolution indicates complete conversion to the acyl chloride.
Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Causality Note: Removing excess chlorinating agent is critical to prevent the formation of alkyl chlorides upon addition of the alcohol.
Step 2: Alcoholysis
5. Reaction: Redissolve the crude acyl chloride in anhydrous DCM. Cool to 0 °C. Add the target alcohol (1.2 eq) followed dropwise by triethylamine (TEA, 2.0 eq) or pyridine.
6. Self-Validation Checkpoint 2: A white precipitate (TEA·HCl or Pyridine·HCl) will immediately form, confirming the nucleophilic acyl substitution is occurring.
7. Workup: Quench with water. Wash the organic layer sequentially with 1M
HCl
(to remove excess base), saturated aqueous
NaHCO3
(to remove any hydrolyzed unreacted acid), and brine. Dry over
Na2SO4
and concentrate.
Protocol B: Direct Carboxylate Alkylation (Preferred for Methyl, Benzyl, and Primary Esters)
This method bypasses the sterically hindered carbonyl center entirely, relying on the nucleophilicity of the oxygen.
Deprotonation: In a dry flask, dissolve 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add Cesium Carbonate (
Cs2CO3
, 1.5 eq). Stir at room temperature for 30 minutes.
Causality Note:
Cs2CO3
is chosen over
K2CO3
because the large, highly polarizable cesium cation loosely coordinates with the carboxylate, leaving the oxygen highly "naked" and nucleophilic (the Cesium Effect), compensating for the electronic deactivation caused by the 3-nitro group.
Alkylation: Add the alkyl halide (e.g., Iodomethane or Benzyl Bromide, 1.5 eq) dropwise. Heat the mixture to 50 °C for 8–12 hours.
Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc). The product ester will elute significantly higher (higher
Rf
) than the highly polar starting acid. Both spots will be strongly UV-active due to the nitroaromatic ring.
Workup: Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc). Wash the organic layer with water (at least 4 times) to completely partition the DMF into the aqueous phase. Wash with brine, dry over
MgSO4
, and concentrate.
Process Visualization
Figure 1: Mechanistic pathways for esterifying sterically hindered 2,4,6-trimethylbenzoic acids.
References
Vaia Academic Explanations. Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol and HCl is unsuccessful. Vaia.[1]
URL:[Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[3]
URL:[Link]
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2435.[4]
URL:[Link]
Application Note & Protocol: A Robust Two-Step Synthesis of Sterically Hindered Amides from Methyl 2,4,6-trimethyl-3-nitrobenzoate
Abstract The synthesis of sterically hindered amides represents a persistent challenge in organic and medicinal chemistry. The electronic and steric shielding of the carbonyl group often leads to low reactivity, requirin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The synthesis of sterically hindered amides represents a persistent challenge in organic and medicinal chemistry. The electronic and steric shielding of the carbonyl group often leads to low reactivity, requiring harsh conditions or complex, multi-step procedures that are difficult to scale. This application note provides a detailed, reliable, and high-yielding two-step protocol for the preparation of sterically hindered amides, starting from the highly congested methyl 2,4,6-trimethyl-3-nitrobenzoate. The strategy involves a high-temperature saponification followed by conversion to a highly reactive acyl chloride intermediate, which readily couples with various amines. This guide offers field-proven insights, step-by-step protocols, and explanations of the causality behind key experimental choices, designed for researchers in drug development and synthetic chemistry.
Introduction: The Challenge of Steric Hindrance
Amide bonds are the cornerstone of peptides and proteins and are a ubiquitous functional group in a vast array of pharmaceuticals and functional materials.[1][2][3][4] While their synthesis is one of the most frequently performed reactions, the formation of amides from sterically encumbered substrates remains a significant hurdle.[2][4][5] Substrates like 2,4,6-trisubstituted benzoic acids present a formidable challenge due to the two ortho substituents that effectively shield the carboxylic acid function from nucleophilic attack.
The starting material, methyl 2,4,6-trimethyl-3-nitrobenzoate, is an archetypal example of a sterically demanding substrate. The presence of two ortho-methyl groups severely restricts access to the ester carbonyl. A direct aminolysis approach is unfeasible. Therefore, a robust two-step synthetic strategy is required.
Synthetic Strategy Overview
Our validated approach involves two distinct and high-yielding stages:
Saponification: The sterically hindered methyl ester is hydrolyzed under high-temperature, alkaline conditions to yield the corresponding carboxylate salt, which is subsequently protonated to give 2,4,6-trimethyl-3-nitrobenzoic acid. Standard saponification conditions are often sluggish; thus, elevated temperatures are employed to enhance the nucleophilicity of the hydroxide and overcome the steric barrier.[6][7]
Amide Coupling via Acyl Chloride: Direct amide coupling of the hindered carboxylic acid with an amine using standard reagents (e.g., DCC, EDC, HATU) is notoriously inefficient.[3][8] To circumvent this, the carboxylic acid is first converted to the highly reactive 2,4,6-trimethyl-3-nitrobenzoyl chloride. This intermediate is not isolated but is reacted in situ with the desired amine to furnish the target amide in excellent yield. The use of thionyl chloride or oxalyl chloride is critical for this transformation.[9][10]
The complete workflow is depicted below:
Figure 1: High-level two-step workflow for the synthesis.
Part 1: Saponification of a Hindered Ester
Principle and Rationale
The saponification of esters is a classic organic reaction. However, for substrates like methyl 2,4,6-trimethylbenzoate and its derivatives, the rate of reaction under standard conditions (e.g., NaOH in aqueous methanol at room temperature) is extremely slow.[11][12] The steric bulk of the two ortho-methyl groups prevents the easy approach of the hydroxide nucleophile to the carbonyl carbon (the BAc2 mechanism). To achieve a practical reaction rate, harsher conditions are necessary. Research has shown that high-temperature (200-300 °C) hydrolysis with a dilute alkaline solution can quantitatively saponify even highly hindered esters in a short time frame.[6][7] This is attributed to the increased nucleophilicity of the hydroxide ion at elevated temperatures.
Detailed Protocol 1.1: Preparation of 2,4,6-trimethyl-3-nitrobenzoic Acid
Materials:
Methyl 2,4,6-trimethyl-3-nitrobenzoate
Potassium Hydroxide (KOH)
Deionized Water
Hydrochloric Acid (HCl), concentrated (37%)
Diethyl ether or Ethyl acetate for extraction
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
High-pressure reaction vessel or sealed tube capable of withstanding >15 bar at 250 °C.
Procedure:
Reaction Setup: In a suitable high-pressure vessel, combine methyl 2,4,6-trimethyl-3-nitrobenzoate and a 2% (w/v) aqueous solution of potassium hydroxide.
Heating: Seal the vessel securely and heat the mixture to 220-250 °C with vigorous stirring for 30-45 minutes.
Cooling and Work-up: Allow the vessel to cool completely to room temperature before carefully venting. Transfer the reaction mixture to a beaker.
Acidification: Cool the aqueous solution in an ice bath and slowly acidify to pH 1-2 by adding concentrated HCl dropwise with stirring. The carboxylic acid product will precipitate as a solid.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
Drying: Dry the solid product under vacuum to a constant weight. The product is typically of high purity, but can be recrystallized from an appropriate solvent (e.g., ethanol/water) if necessary.
Data Summary for Saponification
Parameter
Value / Condition
Rationale
Starting Material
1.0 eq
-
Reagent
KOH (in 2% aq. solution)
Strong base for hydrolysis. Dilute solution at high temp is effective.[6]
Temperature
220-250 °C
Overcomes steric hindrance and accelerates the reaction rate.[6][7]
Reaction Time
30-45 min
Sufficient for complete conversion at the specified temperature.[6]
Work-up
Acidification with HCl
Protonates the carboxylate salt to yield the insoluble carboxylic acid.
Expected Yield
>95%
The reaction proceeds to completion under these forcing conditions.
Part 2: Amide Coupling via Acyl Chloride Intermediate
Principle and Rationale
With the highly hindered 2,4,6-trimethyl-3-nitrobenzoic acid in hand, the next challenge is forming the amide bond. Standard peptide coupling reagents often fail because the formation of the activated ester intermediate is sterically disfavored. The most reliable and robust method is to convert the carboxylic acid to its corresponding acyl chloride.[9][10] Acyl chlorides are exceptionally reactive electrophiles that will readily react even with moderately nucleophilic amines.
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are the reagents of choice.[10][13] Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is particularly effective as the reaction proceeds under milder conditions. The DMF catalyst forms a Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the acyl chloride.[14][15][16] The byproducts of this reaction (CO₂, CO, and HCl) are all gases, which helps drive the reaction to completion.[14]
Figure 2: Mechanism overview for the two-stage amide coupling protocol.
Detailed Protocol 2.1: Synthesis of Hindered Amides
WARNING: This procedure involves highly corrosive and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Materials:
2,4,6-trimethyl-3-nitrobenzoic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Anhydrous dichloromethane (DCM) or Toluene
N,N-dimethylformamide (DMF), catalytic amount (1-2 drops) if using oxalyl chloride
The desired primary or secondary amine (R-NH₂ or R₂NH)
A non-nucleophilic base, such as triethylamine (TEA) or pyridine
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4,6-trimethyl-3-nitrobenzoic acid (1.0 eq).
Add anhydrous DCM (or toluene) to form a slurry.
Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature. Alternatively, add oxalyl chloride (1.5-2.0 eq) followed by one drop of DMF.
Attach a reflux condenser and gently heat the mixture to reflux (approx. 40 °C for DCM, 80 °C if using SOCl₂ without solvent). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). This step typically takes 2-4 hours.[17]
After the reaction is complete, remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure. This step is crucial. The crude acyl chloride is a solid or oil and should be used immediately without purification.
Amide Coupling:
Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere and cool the flask to 0 °C in an ice bath.
In a separate flask, dissolve the amine (1.1 eq) and triethylamine or pyridine (1.5 eq) in anhydrous DCM.
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-12 hours. Monitor reaction completion by TLC or LC-MS.
Work-up and Purification:
Quench the reaction by slowly adding saturated NaHCO₃ solution.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
The crude amide can be purified by silica gel column chromatography or recrystallization.
Data Summary for Amide Coupling
Parameter
Reagent / Condition
Rationale
Carboxylic Acid
1.0 eq
Starting material for activation.
Chlorinating Agent
SOCl₂ (2-3 eq) or (COCl)₂ (1.5-2 eq)
Converts the acid to the highly reactive acyl chloride. Excess drives the reaction.[17]
Catalyst (optional)
DMF (1-2 drops with (COCl)₂)
Forms Vilsmeier reagent, enabling milder conditions.[14][16]
Amine
1.1 eq
Nucleophile for amide bond formation. Slight excess ensures full conversion of the acyl chloride.
Base
Pyridine or TEA (1.5 eq)
Scavenges the HCl byproduct generated during the coupling step.[9]
Temperature
0 °C to RT
Initial cooling controls the exothermic reaction, followed by warming to ensure completion.
Expected Yield
75-95%
This robust method typically provides high yields, dependent on the amine used.
Conclusion
The synthesis of amides from the sterically demanding methyl 2,4,6-trimethyl-3-nitrobenzoate is effectively achieved through a robust, two-step sequence. The initial high-temperature saponification efficiently overcomes the steric hindrance of the ester, while the subsequent conversion to an acyl chloride provides a highly reactive intermediate capable of coupling with a wide range of amines. This protocol avoids the pitfalls of standard coupling reagents and provides a reliable and scalable method for accessing a challenging class of amides, which is of significant interest to the pharmaceutical and materials science industries.
References
Alemán, P. A., Boix, C., & Poliakoff, M. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing).
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. CHIMIA, 68(4), 252-255. Available at: [Link]
Jia, H. (2026, February). Study on Mass Transfer and Thermodynamics Parameters of Alkaline Hydrolysis of Methyl Benzoate Under Arbitrary Temperatures. International Journal of Chemical Kinetics. Available at: [Link]
Smith, K. M., & Young, S. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(9), 1605-1609. Available at: [Link]
(n.d.). Proposed mechanism for the production of acid chlorides using oxalyl chloride (14) and DMF as a catalyst. ResearchGate. Available at: [Link]
(2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Available at: [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Emerging Methods in Amide- and Peptide-Bond Formation. Angewandte Chemie International Edition, 50(29), 6474-6487. Available at: [Link]
(n.d.). Commonly used amide/peptide coupling reagents. ResearchGate. Available at: [Link]
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252-5. Available at: [Link]
(n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]
(n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
(2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka. Available at: [Link]
(2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Available at: [Link]
(n.d.). Synthesis of 2-methyl-3-nitro-benzoyl chloride. PrepChem.com. Available at: [Link]
(n.d.). Amine to Amide (via Acid Chloride). Organic Chemistry Portal. Available at: [Link]
(n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
(n.d.). The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
(n.d.). Amine to Amide (via Acid Chloride). Common Conditions. Available at: [Link]
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(vii), 308-319. Available at: [Link]
(n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]
(n.d.). The Chemical Synthesis Pathway of 2,4,6-Trimethylbenzoyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
(n.d.). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
(n.d.). Synthesis of 2-methyl-3-nitro-benzoyl chloride. PrepChem.com. Available at: [Link]
Best recrystallization solvents for purifying methyl 2,4,6-trimethyl-3-nitrobenzoate
Welcome to the technical support guide for the purification of methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS: 250650-97-6). This highly substituted aromatic ester presents unique purification challenges due to its steric h...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS: 250650-97-6). This highly substituted aromatic ester presents unique purification challenges due to its steric hindrance, mixed polarity, and critically, its low melting point.
This guide is designed for research scientists and drug development professionals. It synthesizes thermodynamic principles with field-proven techniques to help you design a self-validating recrystallization protocol, troubleshoot phase separation issues, and achieve high-purity crystalline yields.
Part 1: Quantitative Data & Solvent Selection
To rationally select a recrystallization solvent, we must first analyze the physicochemical properties of the target molecule. The mesityl core and methyl ester group render the molecule highly lipophilic, while the nitro group introduces a strong dipole.
Table 1: Physicochemical Properties of Methyl 2,4,6-trimethyl-3-nitrobenzoate
Property
Value / Description
Impact on Crystallization
Molecular Weight
223.23 g/mol
Moderate size; standard crystallization kinetics apply.
Melting Point
47–51 °C
Critical Risk: High probability of Liquid-Liquid Phase Separation (LLPS) or "oiling out" if the solvent boiling point exceeds 50 °C[1].
Polarity
Moderate-Low
Soluble in most organic solvents; requires a highly polar anti-solvent (water) or a completely non-polar solvent (hexane) at low temperatures.
Table 2: Solvent System Comparison for Recrystallization
Solvent System
Mechanism of Action
Pros
Cons
Methanol / Water
Methanol acts as the primary solvent; water acts as the anti-solvent to force saturation.
Similar to Methanol/Water but with a greener solvent profile.
Less toxic; good for scale-up.
Ethanol's higher boiling point (78 °C) exacerbates the oiling out phenomenon compared to methanol.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why does my product "oil out" instead of forming crystals, and what is the causality behind this?
Answer: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the saturation temperature of your solution is higher than the melting point of the solute-solvent mixture[3]. Because methyl 2,4,6-trimethyl-3-nitrobenzoate has a low melting point (47–51 °C), as the hot solution cools and reaches supersaturation, the compound separates as a dense, solute-rich liquid phase (an oil) rather than a solid crystal lattice[1]. The oil traps impurities and solvent, ruining the purification process.
Q2: How do I rescue a recrystallization that has already oiled out?
Answer: Do not attempt to filter the oil. Instead, reheat the mixture until the oil completely redissolves into a homogeneous solution. Next, add a small volume (1–2 mL per gram of solute) of your "good" solvent (e.g., methanol) to slightly decrease the saturation temperature[3]. Allow the solution to cool much more slowly. When the temperature reaches ~45 °C (just below the melting point), introduce a seed crystal and scratch the inside of the flask vigorously with a glass rod to provide nucleation sites[1].
Q3: How do I separate the mononitrated product from unreacted methyl 2,4,6-trimethylbenzoate?
Answer: Rely on differential solubility. The addition of the nitro group significantly increases the dipole moment of the molecule compared to the starting material. If using a Methanol/Water system, the unreacted, highly lipophilic starting material will often remain in the mother liquor if the water ratio is kept precise (typically 3:1 Methanol:Water). Wash the final filtered crystals with ice-cold pure methanol to strip away any residual unreacted starting material[2].
Part 3: Standard Operating Procedure (SOP)
Optimized Protocol: Methanol/Water Recrystallization with Anti-Oiling Strategy
This protocol is designed as a self-validating system. If oiling occurs at Step 4, the system alerts you that the solvent ratio is incorrect before you proceed to filtration.
Materials:
Crude methyl 2,4,6-trimethyl-3-nitrobenzoate
Methanol (HPLC grade)
Distilled Water
Seed crystals (if available)
Step-by-Step Methodology:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol (approx. 50 °C) required to completely dissolve the solid. Do not exceed 55 °C to prevent thermal degradation or solvent bumping.
Anti-Solvent Addition: While maintaining the solution at 50 °C on a hotplate, add hot distilled water dropwise. Swirl continuously. Stop adding water the exact moment the solution becomes faintly cloudy (the cloud point).
Clarification: Add hot methanol dropwise (usually 1-3 drops) until the solution just turns clear again. This sets your solution exactly at the saturation point.
Controlled Cooling (Critical Step): Remove the flask from the heat. Allow it to cool slowly in ambient air. Do not place it in an ice bath yet. Monitor the temperature.
Nucleation Induction: As the temperature drops to 40–45 °C (safely below the 47 °C melting point), add 1-2 tiny seed crystals of pure methyl 2,4,6-trimethyl-3-nitrobenzoate[3]. If seed crystals are unavailable, scratch the inside bottom of the flask vigorously with a glass stirring rod to generate micro-shards of glass that act as nucleation sites.
Maturation: Once visible crystals begin to form, allow the flask to sit undisturbed at room temperature for 30 minutes to build a stable crystal lattice.
Ice Bath & Filtration: Transfer the flask to an ice-water bath (0–5 °C) for 15 minutes to maximize yield. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 50% methanol/water.
Validation: Dry the crystals under a vacuum. Determine the melting point; a sharp melt at 47–51 °C confirms successful purification.
Part 4: Troubleshooting Workflow Visualization
The following diagram illustrates the logical decision tree for handling Liquid-Liquid Phase Separation during the cooling phase of your protocol.
Workflow for mitigating Liquid-Liquid Phase Separation (oiling out) during recrystallization.
References
Minnesota State University. "Nitration of Methyl Benzoate". Organic Chemistry Laboratory Protocols. Available at:[Link]
MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation". Crystals. Available at:[Link]
Technical Support Center: Troubleshooting the Reduction of Methyl 2,4,6-Trimethyl-3-nitrobenzoate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing conversion bottlenecks during the reduction of methyl 2,4,6-trimethyl-3-nitrobenzoa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing conversion bottlenecks during the reduction of methyl 2,4,6-trimethyl-3-nitrobenzoate to methyl 3-amino-2,4,6-trimethylbenzoate .
This specific substrate presents a dual challenge: extreme steric hindrance (the nitro group at C3 is flanked by methyl groups at C2 and C4) and chemoselectivity (the methyl ester at C1 is prone to hydrolysis under harsh conditions). Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to achieve quantitative conversion.
Mechanistic Overview: The "Steric Stall"
To troubleshoot effectively, we must first understand the reaction pathway. The reduction of nitroarenes follows Haber’s mechanism, proceeding sequentially through nitroso and hydroxylamine intermediates before yielding the final aniline[1][2].
Because the C2 and C4 methyl groups force the nitro group out of the aromatic plane[3], the intermediate hydroxylamine struggles to achieve the necessary flat geometry required to bind to standard heterogeneous catalyst surfaces (like Pd/C). Consequently, the N–O bond cleavage becomes kinetically starved, causing the reaction to stall at the hydroxylamine stage.
Haber's reduction pathway highlighting the steric block at the hydroxylamine intermediate.
Q1: My catalytic hydrogenation using 10% Pd/C at 1 atm H₂ stalls at ~60% conversion. LC-MS shows a major peak at [M+16] relative to the product. What is happening?A1: The [M+16] mass corresponds to the hydroxylamine intermediate . Standard Pd/C catalysts require the substrate to adsorb flatly onto the palladium lattice. The bulky ortho-methyl groups physically block this surface interaction, preventing the final deoxygenation step.
Solution: You must increase the thermodynamic driving force and use a more active catalyst. Switch from Pd/C to Adams' Catalyst (PtO₂) [4][5], which is highly effective for sterically congested nitroarenes, and increase the hydrogen pressure to 50–100 psi at 50 °C.
Q2: I attempted a chemical reduction using Iron and Hydrochloric acid (Fe/HCl) to force the reaction. The nitro group reduced, but I lost my methyl ester. How can I prevent this?A2: The classic Béchamp reduction using Fe/HCl requires elevated temperatures, which, combined with the strong acid, rapidly hydrolyzes the methyl ester at C1.
Solution: Shift to a milder, near-neutral electron-transfer system. The Fe/NH₄Cl system in aqueous ethanol is the gold standard here[2][6]. Ammonium chloride provides a mildly acidic buffer (pH ~6) that is sufficient to activate the iron surface for single-electron transfer without triggering ester hydrolysis.
Q3: I am observing brightly colored (yellow/orange) impurities and high-molecular-weight masses in my LC-MS. How do I minimize this?A3: You are observing the formation of azo or azoxy dimers . These form via a bimolecular condensation between the nitroso intermediate and either the hydroxylamine or the product amine. This side reaction outcompetes the reduction if the reaction is too slow or if the conditions are basic.
Solution: Ensure vigorous stirring (to eliminate mass-transfer limitations of H₂ gas) and maintain slightly acidic to neutral conditions. If using chemical reductants, avoid basic additives.
Quantitative Comparison of Reduction Methods
To aid in your experimental design, the following table summarizes the expected outcomes of various reduction methodologies applied to methyl 2,4,6-trimethyl-3-nitrobenzoate.
Use this protocol if you have access to a Parr shaker or autoclave and require a clean, filterable reaction.
Setup: In a pressure vessel, dissolve methyl 2,4,6-trimethyl-3-nitrobenzoate (10.0 mmol) in absolute ethanol (40 mL).
Catalyst Addition: Carefully add Platinum(IV) oxide (Adams' Catalyst, PtO₂) (0.5 mmol, 5 mol%). Caution: PtO₂ can ignite flammable solvents; purge the vessel with N₂ before addition.
Reaction: Seal the vessel, purge with H₂ gas three times, and pressurize to 50 psi. Heat the mixture to 50 °C with vigorous agitation.
Monitoring: Monitor H₂ uptake. The reaction typically completes within 4–6 hours. Verify the disappearance of the [M+16] hydroxylamine peak via LC-MS.
Workup: Cool to room temperature, purge with N₂, and filter the mixture through a tightly packed pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the pure aniline.
Protocol B: Mild Chemical Reduction (Fe/NH₄Cl)
Use this protocol for highly scalable, cost-effective synthesis without the need for pressurized hydrogen.
Setup: In a round-bottom flask equipped with a reflux condenser and overhead stirrer, suspend the substrate (10.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
Reagent Addition: Add Iron powder (325 mesh, 50.0 mmol, 5 equiv) and Ammonium chloride (NH₄Cl) (50.0 mmol, 5 equiv)[2][6].
Reaction: Heat the violently stirred suspension to 80 °C (reflux). The mixture will turn dark brown/black as iron oxides form. Stir for 2–4 hours until TLC/LC-MS indicates complete consumption of the starting material.
Workup: While the mixture is still hot (to keep the product in solution), filter it through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot ethyl acetate.
Isolation: Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Troubleshooting Logic Workflow
Use the following decision tree to dynamically adjust your experimental parameters based on analytical feedback.
Decision tree for optimizing the reduction of sterically hindered nitrobenzoates.
References
Xiao, Z.-P., Wang, Y.-C., Du, G.-Y., & Yi, S.-F. (2010). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Synthetic Communications, 40(5), 661–665.[Link]
Puylaert, P., Savini, A., & Hinze, S. (2020). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.[Link]
Trotter, J. (1959). Steric Inhibition of Resonance: V. Nitromesitylene. Canadian Journal of Chemistry, 37(6), 1009-1011.[Link]
Hoogenraad, M., et al. (2020). Method of reducing aromatic nitro compounds.
Parsons, A. F., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3171–3178.[Link]
Overcoming steric hindrance in the hydrolysis of methyl 2,4,6-trimethyl-3-nitrobenzoate
Target Molecule: Methyl 2,4,6-trimethyl-3-nitrobenzoate Audience: Bench Chemists, Process Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Hydrolyzing highly substituted aromatic es...
Author: BenchChem Technical Support Team. Date: March 2026
Target Molecule: Methyl 2,4,6-trimethyl-3-nitrobenzoate
Audience: Bench Chemists, Process Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. Hydrolyzing highly substituted aromatic esters is a notorious bottleneck in synthetic workflows. This guide provides field-proven, mechanistically grounded solutions for cleaving the ester linkage in methyl 2,4,6-trimethyl-3-nitrobenzoate, a substrate where standard saponification universally fails.
Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why does standard base-catalyzed saponification (NaOH/MeOH or KOH/THF) fail completely on this substrate?A: The failure is purely steric. Standard saponification proceeds via the
BAc2
mechanism (Bimolecular, Base-catalyzed, Acyl-oxygen cleavage). For the hydroxide nucleophile to attack the carbonyl carbon, it must approach at the Bürgi-Dunitz angle (~107°). In methyl 2,4,6-trimethyl-3-nitrobenzoate, the two bulky methyl groups at the 2- and 6-positions (ortho to the ester) create a physical barricade, completely blocking this trajectory [1]. The reaction simply cannot reach the tetrahedral intermediate state.
Q2: How does the 3-nitro group affect the reactivity compared to standard methyl mesitoate?A: The 3-nitro group exerts strong electron-withdrawing inductive (
−I
) and mesomeric (
−M
) effects. While this technically makes the carbonyl carbon more electrophilic, the steric shielding of the 2,6-dimethyl groups still completely overrides this electronic advantage in basic conditions. However, in acidic conditions (where we rely on forming a positively charged acylium ion), the nitro group slightly destabilizes the intermediate. This means you must use strictly anhydrous, ultra-strong acids (like 100%
H2SO4
) to force the reaction forward [2].
Q3: If base fails, what is the most reliable method to achieve hydrolysis?A: The gold standard is the Victor Meyer Method , which utilizes 100% concentrated sulfuric acid. Instead of nucleophilic attack, this method operates via the
AAc1
mechanism. The ester is protonated, and methanol is expelled to form a linear, sterically unencumbered acylium ion (
Ar-C≡O+
). Interestingly, the steric bulk of the 2,6-dimethyl groups actually accelerates this specific pathway by forcing the ester group out of planarity in the ground state; forming the linear acylium ion relieves this steric strain [3].
Q4: What if my molecule has acid-sensitive moieties and I cannot use 100%
H2SO4
?A: You must bypass the carbonyl carbon entirely and attack the methyl ester group via an
SN2
mechanism (
BAl2
cleavage). This is achieved using anhydrous Lithium Iodide (LiI) in refluxing pyridine. The lithium cation coordinates to the carbonyl oxygen, and the highly nucleophilic iodide anion attacks the unhindered
O
-methyl group, releasing methyl iodide gas and leaving behind the lithium carboxylate salt [4].
Part 2: Mechanistic Logic & Pathway Selection
To select the correct protocol, you must align your reagent choice with the accessible reaction trajectories of the molecule.
Caption: Mechanistic pathways for the hydrolysis of sterically hindered methyl esters.
Part 3: Comparative Reaction Data
Use the following data table to select the optimal reaction conditions based on your yield requirements and substrate tolerance.
Protocol A: The Victor Meyer Method (Acid-Catalyzed
AAc1
)
Use this protocol as the primary method unless your substrate contains highly acid-labile protecting groups.
Causality Note: The use of 100%
H2SO4
(rather than 98%) is critical. The presence of water during the initial dissolution phase will prevent the formation of the necessary acylium ion. Water is only introduced after the acylium ion has fully formed.
Caption: Step-by-step workflow for the acid-catalyzed (Victor Meyer) hydrolysis method.
Procedure:
Dissolution: In a dry, round-bottom flask under an inert atmosphere, add 1.0 g of methyl 2,4,6-trimethyl-3-nitrobenzoate. Slowly add 10 mL of 100% concentrated sulfuric acid.
Acylium Formation: Stir the mixture at room temperature (
20−25∘C
) for 30 minutes. The solution will typically turn a deep yellow/orange color, indicating the formation of the acylium ion. Self-Validation: Do not heat the mixture, as this may cause unwanted sulfonation of the aromatic ring.
Quenching: Prepare a large beaker containing 100 g of crushed ice. Slowly, and with vigorous stirring, pour the sulfuric acid solution directly onto the ice.
Hydrolysis & Precipitation: As the acylium ion contacts the water, it is instantly trapped to form 2,4,6-trimethyl-3-nitrobenzoic acid, which will precipitate out of the cold aqueous solution as a white/pale-yellow solid.
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water until the filtrate is pH neutral. Dry under vacuum.
Use this protocol if your molecule has been modified to include acid-sensitive functional groups.
Causality Note: Lithium iodide is highly hygroscopic. If water is present, it will hydrate the lithium cation, preventing it from coordinating to the ester carbonyl. This coordination is mandatory to activate the
O
-methyl group for iodide attack.
Procedure:
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Flush with Argon.
Reagent Addition: Add 1.0 g of the ester (1.0 eq) and 3.0 g of anhydrous Lithium Iodide (LiI) (~5.0 eq).
Solvent: Inject 15 mL of anhydrous pyridine.
Reflux: Heat the mixture to reflux (
115∘C
) and stir for 12 to 18 hours. Self-Validation: Monitor via TLC. The byproduct is methyl iodide gas, which will escape the condenser, driving the reaction forward via Le Chatelier's principle.
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the pyridine.
Acidification: Dilute the residue with water and carefully acidify to pH 2 using 1M HCl to protonate the resulting lithium carboxylate salt. Extract with Ethyl Acetate (
3×20 mL
).
Purification: Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate to yield the target carboxylic acid.
References
Bender, M. L., & Dewey, R. S. (1956). The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate. Journal of the American Chemical Society. 1
Cox, R. A., Goldman, M. F., & Yates, K. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. Canadian Journal of Chemistry. 2
Hufferd, R. W. (1920). Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century (Discussion on Meyer Esterification Law). Redalyc. 3
ACS Green Chemistry Institute. (2026). Metal Iodide/Chloride Salts: Cleavage of sterically hindered methyl esters. ACS GCIPR. 4
A Tale of Two Esters: Unraveling the Disparate Nitration Rates of Methyl Benzoate and Its Sterically Hindered Analogue
A Senior Application Scientist's Guide to Electrophilic Aromatic Substitution In the landscape of electrophilic aromatic substitution (EAS), the subtle interplay of electronic and steric effects dictates the reactivity o...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Electrophilic Aromatic Substitution
In the landscape of electrophilic aromatic substitution (EAS), the subtle interplay of electronic and steric effects dictates the reactivity of a benzene derivative. While textbooks provide a foundational understanding of activating and deactivating groups, real-world scenarios often present a more nuanced picture. This guide offers an in-depth comparison of the nitration rates of two seemingly similar molecules: methyl benzoate and methyl 2,4,6-trimethylbenzoate. We will dissect the underlying principles governing their reactivity, provide supporting experimental frameworks, and illustrate why the addition of three simple methyl groups creates a chasm in their reaction kinetics.
The Decisive Factors: Electronic Effects vs. Steric Hindrance
The nitration of an aromatic ring is a classic EAS reaction where a nitro group (-NO₂) replaces a hydrogen atom. The reaction proceeds via a two-step mechanism: the formation of a highly reactive nitronium ion (NO₂⁺) from concentrated nitric and sulfuric acids, followed by the attack of the electron-rich aromatic ring on this electrophile.[1][2][3] The rate of this reaction is fundamentally dependent on the nucleophilicity, or electron density, of the aromatic ring.
Case Study 1: Methyl Benzoate - The Deactivated System
The methyl ester group (-COOCH₃) in methyl benzoate profoundly influences the aromatic ring's reactivity. It acts as a deactivating group, withdrawing electron density from the ring and making it less attractive to the incoming electrophile.[4][5] This deactivation occurs through two primary mechanisms:
Inductive Effect (-I): The electronegative oxygen atoms in the ester group pull electron density away from the ring through the sigma bond framework.[5]
Resonance Effect (-M): The carbonyl group can pull pi electrons out of the ring to delocalize the charge, creating resonance structures that place a positive charge on the ring itself.[5]
This reduction in electron density means that the nitration of methyl benzoate is significantly slower than that of benzene itself and requires forcing conditions to proceed efficiently.[6][7] The electron-withdrawing nature of the ester group directs the incoming nitro group primarily to the meta position, as the ortho and para positions are particularly destabilized by the positive charge in the reaction intermediate (the sigma complex).[2][8][9]
Case Study 2: Methyl 2,4,6-trimethylbenzoate - An Unexpected Reactivity Profile
At first glance, one might expect methyl 2,4,6-trimethylbenzoate to be similarly deactivated by its ester group. However, the presence of three methyl groups—two of which are in the ortho positions—radically alters the molecule's behavior.
Activating Inductive Effects (+I): The three methyl groups are electron-donating groups (EDGs).[4] They push electron density into the ring through an inductive effect, counteracting the deactivating pull of the ester group and increasing the overall nucleophilicity of the ring. The nitration of toluene (methylbenzene), for instance, is about 25 times faster than that of benzene due to this activating effect.[10]
Steric Inhibition of Resonance: This is the most critical factor. The bulky methyl groups at the 2 and 6 (ortho) positions physically collide with the methyl ester group, preventing it from lying in the same plane as the benzene ring.[11][12] For the deactivating resonance effect (-M) to be effective, the p-orbitals of the carbonyl group must overlap with the pi-system of the aromatic ring. This steric hindrance breaks the planarity, significantly diminishing the resonance-based electron withdrawal.[13] Consequently, the primary deactivating influence of the ester group is reduced to its weaker inductive effect.
The cumulative result is that the activating effects of the three methyl groups, combined with the mitigation of the ester's deactivating resonance effect, render the aromatic ring of methyl 2,4,6-trimethylbenzoate electron-rich and thus, highly susceptible to electrophilic attack. Its nitration rate is, therefore, dramatically faster than that of methyl benzoate.
Quantitative Data Summary
The following table summarizes the key differences influencing the nitration rates of the two compounds.
Feature
Methyl Benzoate
Methyl 2,4,6-trimethylbenzoate
Structure
Electronic Effects
- -COOCH₃: Strong deactivation (-I, -M)
- -COOCH₃: Weak deactivation (-I only, due to steric inhibition of resonance) - 3x -CH₃: Strong activation (+I)
Steric Hindrance
Minimal
Significant steric hindrance at ortho positions forces the ester group out of plane.
Relative Rate
Very Slow (Deactivated)
Very Fast (Activated)
Directing Effect
Meta-directing
Ortho and Para to the methyl groups. Nitration is expected at the 5-position.[14]
Concentrated H₂SO₄/HNO₃, controlled low temperature (e.g., 0-5°C) to prevent over-reaction.[14]
Experimental Protocols
The stark difference in reactivity necessitates distinct experimental approaches. The protocol for methyl benzoate requires careful control to achieve a reasonable yield, while the protocol for its trimethylated counterpart must be managed to prevent runaway reactions and the formation of byproducts.
Protocol 1: Nitration of Methyl Benzoate
This protocol is adapted from standard university-level organic chemistry laboratory procedures.[8][15][17]
Materials:
Methyl benzoate
Concentrated sulfuric acid (98%)
Concentrated nitric acid (70%)
Crushed ice
Distilled water
Methanol (for recrystallization)
50 mL Erlenmeyer flask, magnetic stirrer, ice bath, pipettes.
Procedure:
Preparation: Place a 50 mL Erlenmeyer flask containing a stir bar in an ice bath on a magnetic stir plate.
Acid Addition: Carefully add 6 mL of concentrated sulfuric acid to the flask and allow it to cool.
Substrate Addition: While stirring, slowly add 2.0 mL of methyl benzoate to the cold sulfuric acid.
Nitrating Mixture: In a separate test tube, cautiously mix 1.5 mL of concentrated nitric acid with 1.5 mL of concentrated sulfuric acid. Cool this nitrating mixture in the ice bath.[8]
Reaction: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes. It is crucial to maintain the reaction temperature below 15°C (ideally below 6°C) to minimize the formation of dinitrated byproducts.[8][16]
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-20 minutes.[15]
Quenching & Isolation: Carefully pour the reaction mixture onto ~20 g of crushed ice in a beaker. The crude methyl 3-nitrobenzoate will precipitate as a solid.
Filtration: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the crystals with two portions of ice-cold water.
Purification: Recrystallize the crude product from a minimal amount of hot methanol to obtain purified methyl 3-nitrobenzoate (m.p. 78°C).[16][18]
Protocol 2: Nitration of Methyl 2,4,6-trimethylbenzoate
This protocol is based on established methods for the nitration of highly activated aromatic systems, such as methyl 2,4-dimethylbenzoate.[14] Extreme care must be taken due to the high reactivity.
Materials:
Methyl 2,4,6-trimethylbenzoate
Concentrated sulfuric acid (98%)
Concentrated nitric acid (70%)
Crushed ice
Methanol or ethanol (for recrystallization)
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel.
Procedure:
Substrate Solution: In a round-bottom flask, dissolve methyl 2,4,6-trimethylbenzoate in a minimal amount of concentrated sulfuric acid.
Cooling: Cool this solution to 0-5°C in an ice bath with continuous and efficient stirring. Maintaining a low temperature is critical.[14]
Nitrating Mixture: Prepare the nitrating mixture as described in Protocol 1 and ensure it is thoroughly cooled.
Reaction: Add the cold nitrating mixture very slowly (dropwise) to the stirred substrate solution over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. The high reactivity of the substrate makes temperature control paramount to prevent side reactions.[14]
Completion: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 15 minutes. Progress can be monitored by TLC.
Quenching & Isolation: Quench the reaction by pouring it onto crushed ice, which will precipitate the crude product.
Filtration: Collect the solid methyl 2,4,6-trimethyl-5-nitrobenzoate by vacuum filtration and wash with cold water.
Purification: Recrystallize the crude solid from a minimal amount of hot methanol or ethanol.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the core mechanism, the structural differences, and the experimental workflow.
Caption: Generalized experimental workflow for nitration.
Conclusion
The comparison between methyl benzoate and methyl 2,4,6-trimethylbenzoate serves as an exemplary case study in physical organic chemistry. It powerfully demonstrates that a simple substituent count is insufficient to predict reactivity. The deactivating, meta-directing nature of the methyl ester in methyl benzoate leads to a slow, controlled nitration. In contrast, the synergistic activating effects of three methyl groups, combined with the crucial steric inhibition of the ester's deactivating resonance, transforms methyl 2,4,6-trimethylbenzoate into a highly reactive substrate. For the practicing scientist, this underscores the necessity of considering the full three-dimensional structure and the complex interplay of electronic and steric factors when designing synthetic routes and predicting reaction outcomes.
References
Nitration of methyl benzoate | Resource | RSC Education. (2016, October 15). Royal Society of Chemistry. [Link]
NITRATION OF METHYL BENZOATE. (n.d.). University of Toronto. [Link]
Di Somma, I., et al. (2012). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. Organic Process Research & Development. [Link]
Electrophilic aromatic directing groups. (2023). In Wikipedia. [Link]
Substitution Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts. [Link]
Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (2022, March 4). ACS Omega. [Link]
Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]
Electrophilic Aromatic Substitution: The Role of Electronically Excited States. (2010, March 19). The Journal of Physical Chemistry A. [Link]
Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University. [Link]
Mechanistic aspects of the nitration of mono-alkylbenzenes. (n.d.). ResearchGate. [Link]
Directing and Steric Effects in Disubstituted Benzene Derivatives. (2023, April 30). JoVE. [Link]
Electrophilic Aromatic Substitution. (2025, January 2). LabXchange. [Link]
Electrophilic Aromatic Substitution: The Role of Electronically Excited States. (2025, August 6). ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purity analysis of sterically hindered aromatic compounds presents unique chromatographic challenges. Methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS 250650-97-6) requires high-efficiency separations to resolve closely eluting synthetic impurities, such as des-methyl regioisomers. This guide objectively compares the performance of a modern 2.7 µm Core-Shell C18 column (Product) against a traditional 5.0 µm Fully Porous C18 column (Alternative). By applying the updated ICH Q14 and Q2(R2) regulatory frameworks, we demonstrate how particle architecture causally impacts method sensitivity, precision, and overall reliability.
The Analytical Challenge & Regulatory Context
Methyl 2,4,6-trimethyl-3-nitrobenzoate is a highly substituted aromatic ester[1]. The presence of three methyl groups flanking a nitro group and an ester moiety creates significant steric hindrance and complex electronic effects. During synthesis, structurally similar impurities are often generated. Separating these compounds requires an analytical method with exceptional resolving power.
Historically, purity analysis relied on traditional 5.0 µm fully porous C18 columns. However, modern Analytical Target Profiles (ATPs)—driven by the updated —demand science- and risk-based approaches that ensure robust performance, higher sensitivity, and ongoing performance verification[2].
Caption: ICH Q14 and Q2(R2) guided analytical lifecycle workflow for method validation.
To understand the performance delta between the two columns, we must examine the van Deemter equation , which models column efficiency (band broadening). The fundamental difference lies in mass transfer kinetics:
Fully Porous Particles (5.0 µm): Analyte molecules diffuse deep into the porous silica network. This long, deep diffusion path increases the mass transfer resistance (the C-term in the van Deemter equation), leading to broader peaks and lower overall efficiency[3].
Core-Shell Particles (2.7 µm): These particles feature a solid, impermeable silica core surrounded by a thin porous shell. Solutes diffuse exclusively through this shallow porous layer, drastically reducing the diffusion pathway[4]. This results in a significantly lower C-term, generating narrower, taller peaks that enhance both resolution and the Limit of Quantitation (LOQ)[5]. Furthermore, the uniform particle size distribution of core-shell media reduces Eddy diffusion (the A-term), yielding UHPLC-level efficiencies at standard HPLC backpressures[4].
Caption: Mechanistic comparison of mass transfer in core-shell versus fully porous particles.
Experimental Design & Self-Validating Protocols
To ensure absolute trustworthiness, the analytical procedure was developed following ICH Q14 risk-based principles and validated strictly according to [6]. Every analytical run incorporates a self-validating System Suitability Test (SST) to verify instrument performance prior to sample analysis.
Step-by-Step Methodology
1. Reagents & Standards Preparation:
Analyte: Methyl 2,4,6-trimethyl-3-nitrobenzoate reference standard (Purity ≥ 99.5%)[1].
Diluent: 50:50 (v/v) LC-MS grade Water : Acetonitrile.
Standard Solution: Accurately weigh and dissolve the standard in diluent to achieve a final concentration of 50 µg/mL.
2. Chromatographic Conditions:
Product Column: 2.7 µm Core-Shell C18, 150 x 4.6 mm.
Alternative Column: 5.0 µm Fully Porous C18, 150 x 4.6 mm.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient Program: 40% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate at 40% B for 3 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Injection Volume: 5 µL.
3. Self-Validating System Suitability Protocol (SST):
Blank Injection: Inject diluent to confirm no baseline interference at the analyte retention time (Specificity check).
SST Injection (n=5): Inject the 50 µg/mL standard solution.
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; USP Tailing Factor ≤ 1.5; Theoretical Plates (N) ≥ 10,000. The system is only validated for sample analysis if these criteria are met.
Comparative Performance & Validation Data
The methods were evaluated across key ICH Q2(R2) parameters. The quantitative data below summarizes the performance delta between the two column architectures.
Scientific Insight: The core-shell column generated over double the theoretical plates compared to the fully porous column[5]. Because the solid core limits longitudinal diffusion, the resulting sharper peaks directly translate to a higher signal-to-noise (S/N) ratio, which is critical for trace impurity detection[3].
Table 2: ICH Q2(R2) Validation Summary
Validation Parameter
Acceptance Criteria
Core-Shell C18 Result
Fully Porous C18 Result
Specificity
No interference at tR
Pass (Resolution > 2.5)
Pass (Resolution = 1.8)
Linearity (R²)
≥ 0.999
0.9999 (1-100 µg/mL)
0.9995 (5-100 µg/mL)
Precision (RSD%)
≤ 2.0%
0.4%
1.2%
Accuracy (% Recovery)
98.0% - 102.0%
99.8% - 100.5%
98.5% - 101.2%
Limit of Detection (LOD)
S/N ≥ 3
0.05 µg/mL
0.15 µg/mL
Limit of Quantitation (LOQ)
S/N ≥ 10
0.15 µg/mL
0.50 µg/mL
Scientific Insight: While both columns met the basic ICH Q2(R2) acceptance criteria, the core-shell architecture demonstrated a 3-fold improvement in LOD and LOQ[6]. This is a direct causal effect of the reduced band broadening: narrower peaks yield higher peak apexes, allowing the UV detector to accurately quantify much lower concentrations of the methyl 2,4,6-trimethyl-3-nitrobenzoate analyte and its trace impurities.
Conclusion
For the purity analysis of sterically hindered compounds like methyl 2,4,6-trimethyl-3-nitrobenzoate, particle architecture fundamentally dictates analytical capability. While traditional fully porous 5.0 µm columns are sufficient for basic assay testing, they fall short when trace-level impurity quantitation and high-throughput efficiency are required. The 2.7 µm core-shell column provides a scientifically superior, ICH Q2(R2)-compliant solution, delivering higher efficiency, superior sensitivity, and robust performance without the need for specialized ultra-high-pressure (UHPLC) instrumentation[4][5].
References
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures".[Link][6]
Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance".[Link][2]
Phenomenex. "Core-Shell vs Fully Porous Particles Webinar". [Link][5]
Structural and Functional Comparison: Methyl 2,4,6-trimethyl-3-nitrobenzoate vs. Methyl 3-nitrobenzoate
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary In rational drug design and synthetic organic chemistry, the sp...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In rational drug design and synthetic organic chemistry, the spatial arrangement of functional groups dictates both metabolic stability and chemical reactivity. This guide explores the profound impact of steric hindrance by comparing two structurally related esters: methyl 3-nitrobenzoate and methyl 2,4,6-trimethyl-3-nitrobenzoate .
While methyl 3-nitrobenzoate behaves as a standard, highly reactive electrophile, the addition of three methyl groups in the 2, 4, and 6 positions of methyl 2,4,6-trimethyl-3-nitrobenzoate fundamentally alters its 3D conformation. This steric congestion effectively shields the carbonyl carbon from nucleophilic attack, rendering the ester exceptionally resistant to standard hydrolysis and enzymatic cleavage. Understanding this divergence is critical for chemists designing metabolically stable prodrugs or executing complex total syntheses.
Physicochemical and Structural Profiling
The physical properties of these two molecules highlight the macroscopic effects of their microscopic structural differences.
Quantitative Data Comparison
Property
Methyl 3-nitrobenzoate
Methyl 2,4,6-trimethyl-3-nitrobenzoate
CAS Number
618-95-1
250650-97-6
Molecular Formula
C₈H₇NO₄
C₁₁H₁₃NO₄
Molecular Weight
181.15 g/mol
223.23 g/mol
Melting Point
78–80 °C
47–51 °C
Conformation (Ester)
Coplanar with aromatic ring
Orthogonal (twisted out of plane)
Conformation (Nitro)
Coplanar with aromatic ring
Twisted out of plane
Reactivity Profile
Standard electrophile
Highly hindered; nucleophile resistant
Conformational Analysis: The Dual-Twist Phenomenon
In methyl 3-nitrobenzoate , the lack of adjacent bulky groups allows both the ester and nitro moieties to adopt a coplanar orientation with the benzene ring [1]. This planarity maximizes
π
-electron delocalization and resonance stabilization.
Conversely, methyl 2,4,6-trimethyl-3-nitrobenzoate suffers from severe intramolecular van der Waals clashes. The ester group at position 1 is flanked by methyl groups at positions 2 and 6, forcing the carbonyl plane to rotate nearly 90 degrees relative to the aromatic ring to minimize steric strain. Furthermore, the nitro group at position 3 is flanked by methyls at positions 2 and 4, forcing it out of coplanarity as well. This "dual-twist" disrupts extended conjugation, localizing electron density and fundamentally altering the molecule's spectroscopic and chemical behavior.
Mechanistic Divergence in Hydrolysis
The most critical operational difference between these two compounds lies in their hydrolysis kinetics, dictated entirely by their steric environments.
The Unhindered Pathway (BAc2)
Methyl 3-nitrobenzoate undergoes standard Bimolecular Base-Catalyzed Acyl-Oxygen Cleavage (BAc2) . The hydroxide ion (
OH−
) easily approaches the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°). This forms a stable tetrahedral intermediate, which subsequently collapses to eject the methoxide leaving group, yielding 3-nitrobenzoic acid.
The Hindered Pathway (AAc1)
In methyl 2,4,6-trimethyl-3-nitrobenzoate, the bulky electron clouds of the 2,6-dimethyl groups physically block the Bürgi-Dunitz trajectory [2]. Standard base-catalyzed hydrolysis is kinetically halted due to an insurmountable activation energy barrier.
To cleave this ester, chemists must force an Unimolecular Acid-Catalyzed Acyl-Oxygen Cleavage (AAc1) using concentrated sulfuric acid. The strong acid protonates the carbonyl oxygen and forces the ejection of methanol, generating a highly reactive acylium ion (mesitoylium derivative). The steric bulk actually stabilizes this acylium ion via hyperconjugation. Quenching the intermediate in water traps the ion, yielding the carboxylic acid [3].
Fig 1: Mechanistic divergence in ester hydrolysis dictated by steric hindrance.
Experimental Methodologies
The following self-validating protocols demonstrate the practical laboratory adjustments required to handle these distinct reactivity profiles.
Protocol 1: Base-Catalyzed Hydrolysis of Methyl 3-nitrobenzoate
This standard protocol relies on the unhindered nature of the carbonyl carbon.
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of methyl 3-nitrobenzoate in 15 mL of methanol.
Nucleophilic Attack: Add 10 mL of 1M aqueous NaOH (excess). The hydroxide acts as the nucleophile.
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 1.5 hours.
Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the high-Rf ester spot confirms the completion of the tetrahedral intermediate collapse.
Isolation: Cool the mixture to room temperature. Slowly add 1M HCl until the solution reaches pH ~2. The protonation of the carboxylate triggers the precipitation of 3-nitrobenzoic acid.
Purification: Collect the precipitate via vacuum filtration, wash with ice-cold water, and dry under a vacuum.
Protocol 2: Acid-Catalyzed Hydrolysis of Methyl 2,4,6-trimethyl-3-nitrobenzoate
This protocol utilizes extreme acidic conditions to bypass steric shielding via an acylium intermediate.
Acylium Formation: Cool 15 mL of concentrated sulfuric acid (98%) to 0–5 °C in an ice bath. Slowly add 1.0 g of methyl 2,4,6-trimethyl-3-nitrobenzoate in small portions with vigorous stirring.
Activation: Remove the ice bath and allow the solution to stir at room temperature for 30–45 minutes. The dissolution and slight color change indicate the formation of the stabilized acylium ion.
Trapping the Intermediate: Carefully pour the acidic mixture over 100 g of crushed ice in a large beaker while stirring vigorously. The sudden introduction of water acts as a nucleophile, instantly trapping the acylium ion to form 2,4,6-trimethyl-3-nitrobenzoic acid.
Isolation & Validation: Filter the resulting white precipitate. Critical Step: Wash the filter cake extensively with cold water until the filtrate registers a neutral pH, ensuring complete removal of residual sulfuric acid. Dry the product under high vacuum.
Fig 2: Comparative experimental workflows for hydrolyzing unhindered vs. hindered esters.
Applications in Drug Development
The stark contrast in reactivity between these two molecular architectures is frequently exploited in pharmacology. Standard esters (like methyl 3-nitrobenzoate) are rapidly cleaved by plasma esterases, resulting in short pharmacokinetic half-lives.
By strategically incorporating a 2,4,6-trimethylbenzoate (mesitoyl) moiety into a drug scaffold, medicinal chemists can create a "steric shield" [4]. This shield prevents the serine hydroxyl group in the active site of esterase enzymes from accessing the carbonyl carbon, drastically increasing the metabolic stability and half-life of the therapeutic agent without altering the core electronic properties of the drug payload.
References
ResearchGate : Methyl 3-nitrobenzoate (Crystal Structure and Coplanarity) -[Link]
A Comparative Guide to the Comprehensive Characterization of Methyl 2,4,6-Trimethyl-3-Nitrobenzoate as a Novel Reference Standard
This guide provides a robust framework for the complete analytical characterization of methyl 2,4,6-trimethyl-3-nitrobenzoate, a compound of interest in synthetic chemistry, potentially as a key intermediate or impurity...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a robust framework for the complete analytical characterization of methyl 2,4,6-trimethyl-3-nitrobenzoate, a compound of interest in synthetic chemistry, potentially as a key intermediate or impurity in the development of active pharmaceutical ingredients (APIs). Given its status as a novel or non-compendial substance, establishing it as a well-characterized in-house primary reference standard is paramount for its use in quantitative applications, such as assay validation and impurity profiling.[1][2]
The quality and purity of reference standards are critical for achieving scientifically valid results in analytical testing.[2] This document outlines the multi-technique approach required to confirm the identity, purity, and relevant physicochemical properties of a candidate batch, comparing this rigorous process against the use of less-characterized commercial-grade materials or related-compound standards. Our methodology is grounded in principles set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]
The Imperative for Rigorous Characterization
In pharmaceutical development, a reference standard serves as the benchmark against which samples are measured.[6][7] Its intended use dictates the necessary level of characterization.[2][8] For a compound like methyl 2,4,6-trimethyl-3-nitrobenzoate, which may serve as a starting material or be a process-related impurity, its accurate quantification is essential. Using a poorly characterized standard can lead to significant errors in analytical methods, potentially resulting in out-of-specification (OOS) results, batch failures, and regulatory delays.[9]
This guide therefore details a self-validating system of orthogonal analytical techniques designed to provide a high degree of confidence in the reference material's fitness for purpose.[10]
Workflow for In-House Reference Standard Qualification
The qualification of a new reference standard is a systematic process. It begins with the selection of a high-purity batch and proceeds through a battery of tests designed to confirm its structure and quantify its purity and properties.
Caption: Workflow for the qualification of a primary in-house reference standard.
Core Analytical Characterization Protocols
The following sections detail the experimental methodologies for the comprehensive characterization of methyl 2,4,6-trimethyl-3-nitrobenzoate.
Structural Elucidation and Identity
The primary objective is to unequivocally confirm that the molecular structure of the candidate material is correct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[10]
¹H NMR: Confirms the number and connectivity of protons. We expect to see distinct singlets for the three methyl groups on the aromatic ring, a singlet for the methyl ester, and a singlet for the remaining aromatic proton.
¹³C NMR: Identifies all unique carbon atoms. The loss of symmetry compared to a non-nitrated analogue results in distinct signals for each aromatic carbon.[11]
Mass Spectrometry (MS): This technique confirms the molecular weight with high precision.[10] High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition, providing definitive proof of the chemical formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides a unique molecular "fingerprint" based on the vibrational frequencies of chemical bonds. Key expected peaks include C=O stretching for the ester, and strong N-O stretching for the nitro group.
Purity and Assay Determination
A multi-pronged approach is required to accurately determine purity by separating and quantifying all impurities.[4]
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is the principal method for determining the purity of the main component and quantifying organic impurities.[10] The method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.[5][9][12][13]
Protocol: HPLC-UV Purity Method
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions. Causality: A gradient is essential to ensure the elution and separation of potential impurities with a wide range of polarities.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Purity Calculation: Area normalization is used to calculate the percentage purity. The response factor of impurities is assumed to be the same as the main peak unless an impurity standard is available.[5]
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, allowing for the quantification of residual volatile components like organic solvents.
Karl Fischer (KF) Titration: This is the gold standard for the precise determination of water content.
Quantitative NMR (qNMR): qNMR can provide a highly accurate assay value by integrating the signal of the analyte against a certified reference material of a different, stable compound with a known concentration.[10]
Data Summary and Interpretation
All quantitative data must be consolidated to assign a final purity value to the reference standard.
Suitable for: System suitability checks. Unsuitable for: Direct quantification of the target analyte.
Risk Profile
Low Risk: High confidence in analytical results. Ensures accuracy and regulatory compliance.
High Risk: Potential for significant error in quantitative results. May lead to OOS and compliance issues.
Medium Risk: Misuse for direct quantification will lead to inaccurate results.
Conclusion and Recommendations
The comprehensive characterization of methyl 2,4,6-trimethyl-3-nitrobenzoate via orthogonal analytical techniques is the only reliable method to qualify it as a primary reference standard for quantitative pharmaceutical analysis. While commercial-grade reagents are suitable for initial research, they lack the certified purity and detailed impurity profile required for method validation and quality control under a regulated environment. Similarly, related-compound standards can verify system performance but cannot replace a specific, well-characterized standard for the analyte of interest.
Investing in the rigorous, in-house qualification described herein provides a foundation of analytical accuracy, ensuring data integrity and compliance with global regulatory expectations.[10]
References
General Chapters: <11> USP REFERENCE STANDARDS. United States Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter11.pdf]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline_2005_1101_0.pdf]
USP Reference Standards in Pharmaceutical Analysis. SynThink. [URL: https://www.synthink.com/blog/usp-reference-standards-in-pharmaceutical-analysis]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc. [URL: https://resolvemass.
Use and Storage of USP Reference Standards. United States Pharmacopeia. [URL: https://www.usp.org/reference-standards/use-and-storage]
USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025. United States Pharmacopeia. [URL: https://www.usp.org/our-work/usp-nf/general-chapters]
USP General Chapters and Reference Standards that Support the Development and Characterization of Biologics. United States Pharmacopeia. [URL: https://www.usp.org/our-work/biologics]
Characterisation of Impurity Reference Standards. European Directorate for the Quality of Medicines & HealthCare (EDQM). [URL: https://www.edqm.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. International Reference Standards and Services (IRSS). [URL: https://www.irss-inc.com/]
Reference-Standard Material Qualification. Pharmaceutical Technology. [URL: https://www.pharmtech.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration (FDA). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
A Comparative Spectroscopic Guide to Isomers of Substituted Methyl Nitrobenzoates
For researchers, scientists, and professionals in drug development, the precise structural elucidation of aromatic compounds is a critical step in synthesis, quality control, and mechanism-of-action studies. Substituted...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of aromatic compounds is a critical step in synthesis, quality control, and mechanism-of-action studies. Substituted nitrobenzoates, in particular, are versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The specific arrangement of functional groups on the benzene ring—the substitution pattern—dramatically influences the molecule's chemical reactivity, biological activity, and spectroscopic signature.
This guide provides an in-depth, objective comparison of the spectroscopic differences between methyl 2,4,6-trimethyl-3-nitrobenzoate and a closely related positional isomer, methyl 2,4-dimethyl-5-nitrobenzoate . By understanding how the placement of methyl and nitro groups affects the spectral output in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently identify and differentiate these isomers.
The Challenge of Isomer Differentiation
Positional isomers often possess identical molecular weights and similar physical properties, making their differentiation by simple methods challenging. However, the electronic environment of each atom within the molecule is unique, a fact that is powerfully exploited by modern spectroscopic techniques. The electron-donating nature of methyl groups and the strong electron-withdrawing properties of the nitro and methyl ester groups create distinct magnetic and vibrational environments that serve as fingerprints for each isomer.
Spectroscopic Analysis of Methyl 2,4,6-trimethyl-3-nitrobenzoate
Methyl 2,4,6-trimethyl-3-nitrobenzoate (C₁₁H₁₃NO₄, MW: 223.22 g/mol ) presents a unique substitution pattern where the aromatic ring is heavily substituted, leaving only one aromatic proton.[2] This significantly simplifies the ¹H NMR spectrum but requires careful analysis of the chemical shifts of the methyl groups for full characterization.
Caption: Structure of methyl 2,4,6-trimethyl-3-nitrobenzoate.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is defined by the high degree of substitution.
Aromatic Proton (H-5): A single aromatic proton will appear as a singlet. Its chemical shift will be influenced by the ortho methyl group (C4-CH₃) and the para methyl group (C2-CH₃), but also deshielded by the meta nitro and ester groups. A predicted chemical shift is in the range of δ 7.0-7.2 ppm .
Ester Methyl Protons (-OCH₃): These three protons will appear as a sharp singlet, typically around δ 3.9 ppm .
Aromatic Methyl Protons (Ar-CH₃):
C2-CH₃ and C6-CH₃: These methyl groups are ortho to the bulky methyl ester group. Steric hindrance may cause them to be non-equivalent, but they are often observed as a single peak or closely spaced singlets. They are deshielded by the adjacent ester and nitro groups. Predicted chemical shift: δ 2.3-2.5 ppm .
C4-CH₃: This methyl group is para to the ester group and ortho to the nitro group. It will likely appear as a distinct singlet in the region of δ 2.4-2.6 ppm .
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will reflect the molecule's symmetry and the electronic effects of its substituents.
Carbonyl Carbon (C=O): Expected in the typical ester range of δ 165-168 ppm .
Aromatic Carbons:
C-NO₂ (C3) and C-COOCH₃ (C1): These carbons are attached to electron-withdrawing groups and will be downfield, likely in the δ 130-150 ppm range. The carbon bearing the nitro group (C3) is expected to be highly deshielded.
C-CH₃ (C2, C4, C6): These carbons are also significantly downfield due to substitution, expected around δ 135-145 ppm .
C-H (C5): The protonated carbon should appear in the region of δ 125-130 ppm .
Methyl Carbons: The ester methyl carbon (-OCH₃) will be around δ 52-53 ppm , while the aromatic methyl carbons (Ar-CH₃) will be upfield, around δ 18-22 ppm .
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is ideal for confirming the presence of the key functional groups.
C=O Stretch (Ester): A strong, sharp absorption band is expected between 1720-1740 cm⁻¹ .[3]
N-O Stretch (Nitro): Two distinct bands are characteristic of the nitro group: an asymmetric stretch around 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ .[3]
C-H Stretch: Aromatic C-H stretching will appear as weak bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed as stronger bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[4]
C-O Stretch (Ester): Look for a strong band in the 1100-1300 cm⁻¹ region corresponding to the C-O single bond stretch.
Mass Spectrometry (MS) (Predicted)
MS provides information on the molecular weight and fragmentation pattern.
Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 223 .
Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 192 , and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z = 164 . The loss of the nitro group (-NO₂) would yield a fragment at m/z = 177 .
Spectroscopic Analysis of Methyl 2,4-dimethyl-5-nitrobenzoate
This isomer (C₁₀H₁₁NO₄, MW: 209.19 g/mol ) differs by the absence of a methyl group at the C6 position and the relocation of the nitro group to C5. This creates a less sterically hindered and electronically different environment.
Caption: Structure of methyl 2,4-dimethyl-5-nitrobenzoate.
¹H NMR Spectroscopy (Predicted)
The presence of two aromatic protons is the most significant difference.[5]
Aromatic Protons (H-3 and H-6): This isomer will show two distinct singlets in the aromatic region.
H-6: This proton is ortho to the electron-withdrawing ester and nitro groups, leading to significant deshielding. Its predicted chemical shift is δ ~8.0-8.2 ppm .[5]
H-3: This proton is situated between two methyl groups (C2 and C4), which are electron-donating. It is therefore expected to be further upfield compared to H-6, with a predicted chemical shift of δ ~7.3-7.5 ppm .[5]
Ester Methyl Protons (-OCH₃): A sharp singlet, predicted around δ 3.9 ppm .[5]
Aromatic Methyl Protons (Ar-CH₃):
C4-CH₃: This methyl group is ortho to the nitro group and will be deshielded. Predicted chemical shift: δ ~2.5-2.6 ppm .[5]
C2-CH₃: This methyl group is ortho to the ester group. Predicted chemical shift: δ ~2.3-2.4 ppm .[5]
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will show more signals due to the lower symmetry.
Carbonyl Carbon (C=O): Similar to the first isomer, expected at δ 165-168 ppm .
Aromatic Carbons: Six distinct aromatic carbon signals are expected due to the lack of symmetry. The carbons attached to the nitro (C5) and ester (C1) groups will be the most downfield.
Methyl Carbons: The ester methyl (-OCH₃) will be at δ ~52-53 ppm , and the two aromatic methyls (Ar-CH₃) will have distinct signals in the δ 18-22 ppm range.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be very similar to its isomer, as the same functional groups are present.
C=O Stretch (Ester): Strong, sharp absorption at 1720-1740 cm⁻¹ .
N-O Stretch (Nitro): Asymmetric and symmetric stretches at ~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹ , respectively.
While the peak positions for the major functional groups will be nearly identical, subtle shifts and differences in the "fingerprint region" (below 1500 cm⁻¹) could be used for differentiation with a reference spectrum.
Mass Spectrometry (MS) (Predicted)
Molecular Ion (M⁺): The molecular ion peak will be at m/z = 209 , which is a definitive differentiator from the trimethyl isomer.
Key Fragments: Similar fragmentation patterns are expected, such as the loss of -OCH₃ (m/z = 178) and -NO₂ (m/z = 163).
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.
Sample Application: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal.
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.[6]
Protocol 3: Mass Spectrum Acquisition (GC-MS with EI)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Instrument Setup: Set up the Gas Chromatograph (GC) with an appropriate temperature program to ensure volatilization and separation of the analyte. For the Mass Spectrometer (MS), use a standard Electron Ionization (EI) source at 70 eV.[6]
Injection: Inject 1 µL of the sample solution into the GC inlet.
Data Acquisition: The sample will travel through the GC column, enter the MS, be ionized, and the resulting fragments will be separated by the mass analyzer. The software will record the mass spectrum corresponding to the GC peak of the compound.
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Caption: Workflow for differentiating substituted methyl nitrobenzoate isomers.
References
Scribd. IR Spectrum Analysis of Methyl m-Nitrobenzoate. Available at: [Link]
Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. (2022). Available at: [Link]
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
Di Somma, I., et al. Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid.
PubChem. Methyl 3-nitrobenzoate. National Institutes of Health. Available at: [Link]
Cram. Analysis Of Meta-Methyl Nitrobenzoate. (2020). Available at: [Link]
Study.com. Name all the possible isomers of methyl nitrobenzoate and nitroacetanilide which can be formed. Available at: [Link]
Gowda, B.T., et al. 2,4,6-Trinitrophenyl 3-methylbenzoate. Acta Crystallographica Section E. (2012). Available at: [Link]
RSC Publishing. Supplementary Information for "An efficient and versatile method for the synthesis of esters from alcohols using HBr/H₂O₂". (2014). Available at: [Link]
Forel, M.T., Fuson, N., & Josien, M.L. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate. (1960). Available at: [Link]
NIST. Methyl p-nitro benzoate. National Institute of Standards and Technology. Available at: [Link]
NIST. Methyl 2,4,6-trihydroxybenzoate. National Institute of Standards and Technology. Available at: [Link]
PubChem. Methyl 2,4,6-trinitrobenzoate. National Institutes of Health. Available at: [Link]
University of Colorado Boulder. Nitration of Methyl Benzoate. Available at: [Link]
Study.com. Interpret the infrared spectrum of methyl m-nitrobenzoate. Available at: [Link]
PubChem. 2,4,6-Trimethylbenzoic acid methyl ester. National Institutes of Health. Available at: [Link]
SpectraBase. (Z)-1-Methyl-2-(4-nitrobenzoyl)-3-oxo-1-butenyl p-nitrobenzoate - Optional[13C NMR]. Available at: [Link]
Stenutz. 2,4,6-trimethylnitrobenzene. Available at: [Link]
MassBank. METHYL BENZOATE; EI-B; MS. Available at: [Link]
Royal Society of Chemistry. Nitration of methyl benzoate. (2016). Available at: [Link]
Scribd. Synthesis and Analysis of Methyl m-Nitrobenzoate. Available at: [Link]
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
ResearchGate. Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. Available at: [Link]
As a Senior Application Scientist, I cannot overstate the importance of understanding the why behind our laboratory safety protocols. Managing nitroaromatic compounds like Methyl 2,4,6-trimethyl-3-nitrobenzoate requires...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I cannot overstate the importance of understanding the why behind our laboratory safety protocols. Managing nitroaromatic compounds like Methyl 2,4,6-trimethyl-3-nitrobenzoate requires more than just following a checklist; it demands a mechanistic understanding of the chemical's behavior, its environmental impact, and its potential reactivities.
This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of Methyl 2,4,6-trimethyl-3-nitrobenzoate waste.
Physicochemical & Hazard Profiling
Before initiating any disposal protocol, we must establish the chemical and physical parameters that dictate our logistical choices. Methyl 2,4,6-trimethyl-3-nitrobenzoate is a functionalized nitroaromatic compound. The presence of the electron-withdrawing nitro group on an electron-rich mesitylene derivative creates specific reactivity profiles, particularly concerning thermal stability and incompatibility with oxidizers [1].
Table 1: Quantitative Data and Safety Implications
Property
Value
Operational & Safety Implication
CAS Number
250650-97-6
Essential for EHS manifest tracking and regulatory compliance.
Molecular Weight
223.23 g/mol
Used to calculate stoichiometric limits if scaling up reactions.
Physical State
Solid powder (MP: 47–51 °C)
Low melting point solid; high risk of aerosolization during transfer, mandating strict respiratory and ocular protection [2].
GHS Classifications
H315, H319, H335
Direct contact causes acute dermal, ocular, and respiratory irritation. Requires Category III PPE.
Chemical Incompatibility
Strong Oxidizers
Mixing with oxidizers lowers the activation energy for rapid exothermic decomposition, risking thermal runaway [4].
The Causality of Waste Segregation
A cornerstone of laboratory safety is preventing unintended reactions within waste receptacles. Nitroaromatics possess oxygen-rich functional groups. If Methyl 2,4,6-trimethyl-3-nitrobenzoate waste is inadvertently mixed with strong oxidizing agents (e.g., peroxides, permanganates, or concentrated nitric acid), the mixture can form highly unstable, shock-sensitive, or explosive intermediates [1].
Furthermore, aqueous drain disposal is strictly prohibited . Nitroaromatics exhibit poor biodegradability and high aquatic toxicity. Discharging them into the sanitary sewer system can disrupt municipal biological water treatment facilities and lead to severe environmental bioaccumulation [3]. Therefore, high-temperature incineration is the universally accepted standard for destruction. Incineration (>1000°C) ensures the complete thermal cleavage of the stable aromatic ring, converting the compound into CO₂, H₂O, and NOx, which are subsequently neutralized by the facility's alkaline scrubbers[1].
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Each step includes a verification check to ensure containment integrity before proceeding to the next phase.
Phase 1: PPE and Workspace Preparation
Don Appropriate PPE: Equip chemically resistant nitrile gloves (double-gloving is recommended to prevent breakthrough if the powder is dissolved in a carrier solvent), safety goggles, and a flame-resistant lab coat.
Ventilation: Conduct all waste transfers inside a certified chemical fume hood to mitigate the inhalation risk of aerosolized powders (H335).
Validation Check: Verify the fume hood flow rate is within the optimal range (typically 80–120 fpm) before opening the primary chemical container.
Phase 2: Waste Segregation and Containment
Select the Receptacle: Use a dedicated, chemically compatible container. High-Density Polyethylene (HDPE) or glass containers are universally inert to solid nitrobenzoates.
Transfer: Carefully sweep or funnel the solid waste into the container. Avoid rapid movements that generate dust clouds.
Consolidate Contaminated Materials: Place all contaminated consumables (weighing boats, filter papers, spatulas) into the same solid waste container. Do not mix with liquid solvent waste.
Phase 3: Primary Packaging and Labeling
Seal the Container: Secure the lid tightly.
Decontamination: Wipe down the exterior of the sealed container with a cloth dampened with a mild solvent (e.g., ethanol) to remove any microscopic powder residue. Dispose of the wipe inside another active solid waste bin.
Labeling: Affix a standardized hazardous waste label. It must explicitly state: "Hazardous Waste - Toxic/Irritant Solid: Methyl 2,4,6-trimethyl-3-nitrobenzoate." Do not use chemical formulas or abbreviations.
Validation Check: Run a dry, gloved hand over the exterior of the container to ensure no residual powder or stickiness remains.
Phase 4: Satellite Accumulation Area (SAA) Management
Secondary Containment: Place the labeled container into a secondary containment tray within your laboratory's designated SAA.
Storage Conditions: Ensure the SAA is well-ventilated, kept at room temperature, and strictly isolated from any oxidizing chemical waste streams.
Phase 5: EHS Handoff and Final Destruction
Manifest Creation: Once the container is 80% full, or approaches the 90-day regulatory accumulation limit, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Final Disposal: EHS will transfer the manifest to a licensed hazardous waste contractor for final destruction via high-temperature incineration [3].
Logical Workflow Visualization
The following diagram illustrates the critical path for the safe handling and disposal of this compound, emphasizing the segregation and accumulation phases.
Logical workflow for the segregation, accumulation, and final disposal of Methyl 2,4,6-trimethyl-3-nitrobenzoate.
References
École Polytechnique Fédérale de Lausanne (EPFL). "Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals." Available at: [Link]
Handling
Personal protective equipment for handling Methyl 2,4,6-trimethyl-3-nitrobenzoate
As a Senior Application Scientist, my objective is to provide you with a robust, self-validating operational framework for handling Methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS 250650-97-6) [1]. In drug development and co...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my objective is to provide you with a robust, self-validating operational framework for handling Methyl 2,4,6-trimethyl-3-nitrobenzoate (CAS 250650-97-6) [1]. In drug development and complex organic synthesis, sterically hindered nitroaromatics are invaluable building blocks. However, their physical properties and chemical reactivity demand strict, causally-driven safety protocols.
This guide moves beyond standard Safety Data Sheets (SDS) by explaining the mechanistic causality behind each safety requirement, ensuring your laboratory operations are both safe and scientifically sound.
Physicochemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the material's physical and chemical nature. Methyl 2,4,6-trimethyl-3-nitrobenzoate is a solid powder at room temperature[1]. Powders inherently present aerosolization risks during transfer, which dictates our engineering controls.
Stable at ambient conditions; keep away from direct heat sources to prevent thermal degradation.
Mechanistic Hazard Profile (GHS07)
According to standardized chemical safety data[1], this compound carries specific hazard statements. Understanding the why behind these hazards is critical for effective risk mitigation:
H315 (Causes skin irritation): The electron-withdrawing nitro group makes the aromatic ring electron-deficient. This facilitates interactions with nucleophilic residues in epidermal proteins, causing localized inflammatory responses.
H319 (Causes serious eye irritation): Ester hydrolysis in the aqueous, pH-sensitive environment of the cornea can release trace acidic byproducts, disrupting local homeostasis and causing severe irritation.
H335 (May cause respiratory irritation): Inhalation of fine particulate powder leads to deposition in the upper respiratory tract, where it dissolves in mucosal fluids and triggers irritation[1].
The Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient without understanding its purpose. The following matrix outlines the required gear and the self-validating checks necessary before handling the compound.
Hand Protection: Double-Layer Nitrile Gloves
Causality: While intact nitrile provides an adequate barrier against transient contact, the lipophilic nature of Methyl 2,4,6-trimethyl-3-nitrobenzoate allows it to slowly permeate elastomers if dissolved in sweat or residual lab solvents. Double-gloving creates a fail-safe.
Self-Validation Check: Before handling, stretch the webbing between the thumb and index finger of the outer glove to visually inspect for micro-tears.
Eye Protection: Splash Goggles (Non-Vented or Indirect Vent)
Causality: Safety glasses do not seal against airborne dust. Because this chemical is a powder[1] that causes severe eye irritation (H319), a full orbital seal is required.
Self-Validation Check: Ensure the goggles leave a temporary indentation on the skin after removal, confirming an airtight seal was maintained.
Body Protection: Flame-Resistant (FR) Lab Coat
Causality: Nitroaromatics can be energetic under specific conditions. An FR lab coat prevents particulate accumulation on personal clothing while offering a thermal barrier.
Self-Validation Check: Ensure all buttons/snaps are closed to the neck and cuffs are tucked under the outer nitrile glove.
Step-by-Step Operational Protocol
Every procedure in the laboratory must be a self-validating system. Follow this methodology for weighing and transferring Methyl 2,4,6-trimethyl-3-nitrobenzoate.
Step 1: Engineering Control Verification
Turn on the chemical fume hood.
Validation: Verify the flow rate is ≥100 feet per minute (fpm). If the digital monitor is absent or uncalibrated, tape a single tissue paper (Kimwipe) to the bottom of the sash; it must pull inward at a steady 45-degree angle.
Step 2: Static-Free Material Transfer
Place an anti-static weigh boat on the analytical balance inside the fume hood.
Causality: Nitrobenzoate powders with bulky hydrophobic groups (like the 2,4,6-trimethyl moiety) accumulate static charge, leading to sudden electrostatic repulsion and aerosolization.
Use a grounded stainless-steel spatula to transfer the powder[1].
Validation: Observe the powder. If it clings aggressively to the spatula, pause and use a static eliminator (ionizing gun) before proceeding.
Step 3: Post-Operation Decontamination
Wipe all spatulas, balances, and hood surfaces with an isopropanol-soaked lint-free wipe.
Causality: Isopropanol effectively dissolves the organic ester residue without reacting with the nitro group.
Follow with a secondary wipe using mild soap and water.
Validation: The area is decontaminated when no visible powder residue or solvent streaks remain on the final wipe. Dispose of all wipes in the solid hazardous waste bin.
Spill Response and Disposal Workflow
In the event of a spill, dry sweeping is strictly prohibited as it forces the irritant powder into the air, violating the H335 hazard mitigation strategy[1].
Workflow for handling and spill response of Methyl 2,4,6-trimethyl-3-nitrobenzoate.
Immediate Spill Protocol:
Isolate: Evacuate personnel from the immediate vicinity if the spill occurs outside a fume hood.
Suppress: Cover the spilled powder with a damp absorbent pad (wetted with water or isopropanol) to instantly suppress dust generation.
Collect: Carefully fold the pad inward, trapping the powder, and place it directly into a hazardous waste bag.
Dispose: Route all collected materials, including contaminated PPE, through your facility's Solid Organic Hazardous Waste stream. Do not mix with strong acids or reducing agents.
References
Occupational Safety and Health Administration (OSHA). "Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL:[Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Safety Guidelines." PubChem. URL: [Link]